Bucetin
描述
This compound is an analgesic and antipyretic medication which was approved for use in Germany but was withdrawn from the market in 1986 due to renal toxicity caused by the medication.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain. It was withdrawn in at least one region.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWQASKBFCRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020721 | |
| Record name | 3-Hydroxy-4-butyrophenetidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-57-4, 156674-10-1, 156674-11-2 | |
| Record name | Bucetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucetin [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucetin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucetin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bucetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-butyrophenetidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bucetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCETIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCETIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Bucetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin, an analgesic and antipyretic drug structurally related to phenacetin, was withdrawn from the market due to significant renal toxicity and concerns regarding its carcinogenic potential.[1][2][3] This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its pharmacological targets, metabolic pathways, and the molecular basis of its therapeutic and toxic effects. The primary mechanism of this compound's analgesic and antipyretic action is attributed to its major metabolite, p-phenetidine (4-ethoxyaniline), a potent inhibitor of cyclooxygenase (COX) enzymes. This guide synthesizes available data on its COX inhibition, details relevant experimental protocols for assessing its activity, and visually represents its metabolic and signaling pathways.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The principal pharmacological effect of this compound is mediated through the inhibition of prostaglandin synthesis. This is not a direct effect of the parent compound but is primarily carried out by its active metabolite, p-phenetidine. Prostaglandins are key mediators of pain, fever, and inflammation, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
A key study demonstrated that p-phenetidine is a potent inhibitor of both COX-1 and COX-2, with a notable preference for COX-2.[4] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). The same study also suggested that at higher concentrations, p-phenetidine can reduce the expression of the COX-2 enzyme.[4]
Quantitative Data on COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| p-Phenetidine | COX-1 | Potent (nanomolar range, specific value not provided) | Some preference for COX-2 | |
| COX-2 | More potent than indomethacin (nanomolar range, specific value not provided) | |||
| Indomethacin | COX-1 | 0.0090 | 0.029 | |
| COX-2 | 0.31 | |||
| Celecoxib | COX-1 | 82 | 12 | |
| COX-2 | 6.8 | |||
| Ibuprofen | COX-1 | 12 | 0.15 | |
| COX-2 | 80 |
Signaling Pathway of this compound's Action
The analgesic and antipyretic effects of this compound are a direct consequence of the inhibition of the arachidonic acid cascade. By blocking COX-1 and COX-2, the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins, is prevented. This leads to a reduction in the levels of prostaglandins such as PGE2, which are responsible for sensitizing nociceptors (pain receptors) and mediating febrile responses in the hypothalamus.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the analgesic and antipyretic activities of compounds like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGG2 is followed by the reduction of the hydroperoxide to PGH2, which is coupled to the oxidation of a chromogenic substrate.
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution at a specified temperature (e.g., 25°C) for a defined period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of color development from the chromogenic substrate is measured spectrophotometrically at a specific wavelength.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a vehicle control.
-
IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
Acetic Acid-Induced Writhing Test (Analgesic Activity)
Objective: To evaluate the peripheral analgesic activity of a test compound in a rodent model.
Methodology:
-
Animal Model: Male Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.
-
The percentage of analgesic activity is calculated as: ( (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ) * 100.
-
Brewer's Yeast-Induced Pyrexia Test (Antipyretic Activity)
Objective: To assess the antipyretic effect of a test compound in a rat model of induced fever.
Methodology:
-
Animal Model: Wistar rats are commonly used.
-
Procedure:
-
The basal rectal temperature of each rat is measured.
-
Pyrexia (fever) is induced by a subcutaneous injection of a Brewer's yeast suspension (e.g., 15-20% in saline).
-
Approximately 18-24 hours after yeast injection, the rectal temperature is measured again to confirm the induction of fever.
-
Animals exhibiting a significant rise in temperature are selected and divided into control and test groups.
-
The test compound or vehicle is administered orally.
-
Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.
-
The reduction in rectal temperature compared to the control group indicates antipyretic activity.
-
Metabolism and Toxicity
The toxicity of this compound, particularly its nephrotoxicity, is a critical aspect of its pharmacological profile and is intrinsically linked to its metabolism. Similar to phenacetin, this compound undergoes extensive biotransformation, leading to the formation of reactive metabolites.
Metabolic Pathways
This compound is metabolized in the liver primarily through two main pathways:
-
Deacetylation: The primary metabolic pathway leading to the formation of the active and toxic metabolite, p-phenetidine (4-ethoxyaniline).
-
Oxidative Metabolism: The aromatic ring of this compound can undergo oxidation, potentially leading to the formation of reactive epoxide intermediates.
These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes. The resulting metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate their excretion.
Mechanism of Toxicity
The renal toxicity of this compound is primarily attributed to its metabolite, p-phenetidine. The proposed mechanism involves the potent inhibition of prostaglandin synthesis within the renal papilla. Prostaglandins, particularly PGE2, are crucial for maintaining renal blood flow and glomerular filtration rate, especially in the renal medulla. The inhibition of their synthesis by p-phenetidine can lead to ischemia and subsequent papillary necrosis.
Furthermore, the formation of other reactive metabolites through oxidative pathways can contribute to cellular damage. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction, oxidative stress, and potentially initiating carcinogenic processes.
Conclusion
The mechanism of action of this compound is complex, involving metabolic activation to a pharmacologically active and toxic metabolite, p-phenetidine. Its analgesic and antipyretic effects stem from the potent inhibition of COX-1 and COX-2 enzymes by p-phenetidine, leading to a reduction in prostaglandin synthesis. However, this same mechanism, particularly the profound inhibition of prostaglandins in the kidney, is a key contributor to its severe renal toxicity. Additionally, the formation of other reactive metabolites raises significant concerns about its carcinogenic potential. This in-depth understanding of this compound's pharmacology and toxicology underscores the importance of evaluating the metabolic fate and reactive metabolite formation of drug candidates in the development of safer analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C12H17NO3 | CID 14130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bucetin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a synthetic compound previously utilized for its analgesic and antipyretic properties. Structurally related to phenacetin, it was introduced as a potentially safer alternative. However, concerns regarding its safety profile, specifically renal toxicity and carcinogenic potential, led to its withdrawal from the pharmaceutical market. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, pharmacological actions, metabolic pathways, and the mechanisms underlying its toxicity. Detailed experimental protocols for its synthesis and analytical quantification are also presented, alongside diagrammatic representations of key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its core structure consists of a p-phenetidine moiety N-acylated with a 3-hydroxybutanoic acid group.
Chemical Structure and Identifiers
-
IUPAC Name: N-(4-ethoxyphenyl)-3-hydroxybutanamide[2]
-
CAS Number: 1083-57-4[2]
-
Molecular Formula: C₁₂H₁₇NO₃[2]
-
Canonical SMILES: CCOC1=CC=C(C=C1)NC(=O)CC(C)O[2]
-
InChI Key: LIAWQASKBFCRNR-UHFFFAOYSA-N
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 223.27 g/mol | |
| Melting Point | 160 °C | |
| Water Solubility | 2.17 mg/mL | |
| logP | 1.39 | |
| pKa (Strongest Acidic) | 14.58 | |
| pKa (Strongest Basic) | -2.6 | |
| Appearance | White to off-white crystalline powder | |
| Solubility in Organic Solvents | Soluble in DMSO (≥35 mg/mL), Ethanol (6 mg/mL) |
Pharmacology and Pharmacokinetics
This compound was developed as a non-narcotic analgesic and antipyretic agent. Its therapeutic effects are overshadowed by its significant toxicity, which ultimately led to its discontinuation in clinical use.
Pharmacodynamics and Mechanism of Action
While the precise mechanism of its analgesic and antipyretic action is not extensively detailed in the available literature, it is believed to act similarly to other aniline derivatives like paracetamol and phenacetin. These compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, thereby reducing prostaglandin synthesis. However, the primary focus of research on this compound has been its toxicity.
Pharmacokinetics and Metabolism
The metabolism of this compound is a critical aspect of its biological activity, as it leads to the formation of toxic metabolites. The primary metabolic pathways involve:
-
Deacylation: Microsomal enzymes hydrolyze the amide bond, releasing the side chain and forming 4-ethoxyaniline (p-phenetidine). This metabolite is considered a key contributor to this compound's toxicity.
-
Oxidative O-de-ethylation: The ethyl group on the phenoxy ring is removed, leading to the formation of N-(4-hydroxyphenyl)-3-hydroxybutanamide.
-
Keto conversion: The hydroxyl group on the butyryl side chain can be oxidized to a ketone, forming N-(4-ethoxyphenyl)-3-oxobutanamide.
-
Conjugation: The metabolites, particularly the hydroxylated forms, can undergo glucuronidation for excretion.
The metabolic fate of this compound is illustrated in the following diagram:
Caption: Metabolic pathways of this compound.
Toxicity Profile
The clinical use of this compound was terminated due to its significant adverse effects, primarily renal toxicity and a risk of carcinogenesis.
Nephrotoxicity
The renal toxicity of this compound is attributed to its metabolite, 4-ethoxyaniline (p-phenetidine). This metabolite is believed to inhibit the synthesis of prostaglandin E2 (PGE2), a crucial molecule for maintaining renal blood flow and function. The inhibition of PGE2 synthesis can lead to renal papillary necrosis.
The proposed signaling pathway for this compound-induced nephrotoxicity is depicted below:
Caption: Proposed pathway of this compound-induced nephrotoxicity.
Carcinogenicity
This compound shares a structural similarity with phenacetin, a compound classified as a human carcinogen. The carcinogenic potential of this compound is also linked to its metabolite, p-phenetidine. While the precise mechanism is not fully elucidated for this compound itself, the carcinogenicity of phenacetin is thought to involve the metabolic activation of p-phenetidine to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.
Experimental Protocols
Synthesis of this compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide)
The synthesis of this compound can be achieved through the amidation of p-phenetidine with 3-hydroxybutanoic acid or its activated derivative. A common approach involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
3-Hydroxybutanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-phenetidine (1.0 eq) and 3-hydroxybutanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N-(4-ethoxyphenyl)-3-hydroxybutanamide.
The workflow for the synthesis is outlined in the diagram below:
Caption: Workflow for the synthesis of this compound.
Quantification of this compound in Plasma by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for pharmacokinetic studies of this compound. The following protocol is adapted from methods used for similar small molecules.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry of a standard solution of this compound (typically around 245 nm for similar structures).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation:
The method should be validated according to ICH guidelines for bioanalytical method validation, including assessments of:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term)
Conclusion
This compound serves as an important case study in drug development, highlighting the critical need for thorough toxicological evaluation of new chemical entities, even those structurally similar to existing drugs. While its analgesic and antipyretic properties were of therapeutic interest, its severe adverse effects, driven by the formation of the toxic metabolite 4-ethoxyaniline, rendered it unsuitable for clinical use. The information compiled in this guide, from its fundamental chemical properties to detailed experimental protocols and toxicity pathways, provides a comprehensive resource for researchers. Understanding the structure-toxicity relationship of this compound and its metabolites can inform the design of safer analgesic compounds and contribute to the broader knowledge base of drug metabolism and toxicology.
References
A Technical Whitepaper on the Historical Use of Bucetin as an Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin, a synthetic N-arylalkanolamide, was introduced as an analgesic and antipyretic agent and was once considered a promising alternative to phenacetin. However, its clinical use was short-lived due to significant safety concerns, leading to its withdrawal from the market in 1986. This in-depth technical guide provides a comprehensive overview of the historical use of this compound as an analgesic, focusing on its chemical properties, metabolic fate, and the mechanisms underlying its analgesic and toxic effects. While quantitative data on its analgesic efficacy is sparse in publicly available literature due to its early withdrawal, this paper synthesizes the available information to provide a detailed account for researchers and drug development professionals.
Introduction
This compound, with the chemical name N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an organic molecular entity that was developed as a non-opioid analgesic and antipyretic.[1][2] Structurally similar to phenacetin, it was introduced in Germany with the hope of offering a better safety profile.[1] However, concerns over renal toxicity and potential carcinogenicity, similar to those associated with phenacetin, led to its eventual market withdrawal.[1][3] This document aims to collate and present the technical information available on this compound's historical use as an analgesic, with a focus on its chemical data, metabolic pathways, and toxicological profile.
Chemical and Physical Properties
This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇NO₃ | |
| Molar Mass | 223.272 g·mol⁻¹ | |
| IUPAC Name | N-(4-ethoxyphenyl)-3-hydroxybutanamide | |
| CAS Number | 1083-57-4 | |
| Appearance | Crystalline scales or powder | |
| Solubility | Sparingly soluble in water |
Metabolism and Pharmacokinetics
The metabolism of this compound has been primarily studied in animal models, with key pathways involving O-de-ethylation, oxidation, and conjugation. A significant portion of orally administered this compound is metabolized in the liver and intestines.
In rabbits, approximately 62% of an oral dose of this compound is converted into glucuronides of its metabolites: N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. Intravenous administration, however, predominantly yields the glucuronide of N-(4-hydroxyphenyl)acetamide, suggesting that O-de-ethylation, keto-conversion, and subsequent deacylation are major metabolic steps. The deacylation of this compound leads to the formation of 4-ethoxyaniline (p-phenetidine), a metabolite strongly implicated in its toxicity.
Metabolic Pathway of this compound
References
Bucetin: A Technical Overview of its Discovery, Development, and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin, a derivative of phenacetin, was once introduced as a promising analgesic and antipyretic agent. However, its clinical use was short-lived due to significant safety concerns, leading to its withdrawal from the market in 1986. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways implicated in its efficacy and toxicity.
Introduction
This compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an anilide derivative structurally similar to phenacetin.[1][2] It was developed with the aim of providing effective pain and fever relief.[3] Despite initial promise, post-marketing surveillance revealed a significant risk of renal toxicity and potential carcinogenicity, leading to its withdrawal from pharmaceutical markets.[1][2] This document serves as a technical resource for researchers, summarizing the available scientific knowledge on this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇NO₃ | |
| Molar Mass | 223.27 g/mol | |
| CAS Number | 1083-57-4 | |
| Appearance | Colorless laths (recrystallized from water) |
Synthesis
A detailed, step-by-step protocol for the synthesis of this compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is outlined below. This method is based on the acylation of p-phenetidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-phenetidine (4-ethoxyaniline)
-
3-hydroxybutyric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybutyric acid (1 equivalent) and p-phenetidine (1 equivalent) in dichloromethane.
-
Coupling Agent Addition: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by the portion-wise addition of dicyclohexylcarbodiimide (1.1 equivalents) at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure N-(4-ethoxyphenyl)-3-hydroxybutanamide.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Activity
Pharmacokinetics and Metabolism
Preclinical Pharmacokinetics
Limited pharmacokinetic data is available for this compound. Studies in rabbits have shown that after oral administration, approximately 62% of the dose is metabolized and excreted as glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide. Intravenous administration primarily resulted in the formation of the glucuronide of N-(4-hydroxyphenyl)acetamide, with a yield of up to 98%.
Estimated Human Pharmacokinetic Parameters
The following are estimated pharmacokinetic parameters for this compound in adult humans following oral administration. It is important to note that these are based on modeling and not from direct clinical studies.
| Parameter | Estimated Value | Reference |
| Oral Dosage | 500 mg | |
| Volume of Distribution (Vd) | 0.8 L | |
| Clearance (CL) | 1.1 L/h/kg |
Metabolism and Formation of Toxic Metabolites
The biotransformation of this compound is a critical aspect of its toxicological profile. The primary metabolic pathway involves de-ethylation to form 4-ethoxyaniline (p-phenetidine). This metabolite is believed to be responsible for the observed renal toxicity.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of a compound like this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human or animal)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Initiation of Reaction: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1-10 µM).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) over time.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.
Mechanism of Action and Toxicity
The analgesic and antipyretic effects of this compound are believed to be mediated through the inhibition of prostaglandin synthesis. However, its toxicity is also linked to this pathway, specifically through the actions of its primary metabolite, 4-ethoxyaniline.
Inhibition of Prostaglandin E₂ Synthesis and COX-2 Expression
The metabolite 4-ethoxyaniline is thought to inhibit the synthesis of prostaglandin E₂ (PGE₂) and potentially reduce the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin production in inflammatory responses.
Experimental Protocol: Prostaglandin E₂ Immunoassay
This protocol outlines a general procedure for measuring the effect of a compound on PGE₂ production in a cell-based assay.
Materials:
-
Cell line capable of producing PGE₂ (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound or 4-ethoxyaniline
-
PGE₂ ELISA kit
-
Cell lysis buffer
-
Bradford reagent for protein quantification
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency in multi-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound or 4-ethoxyaniline for a specified time (e.g., 1 hour).
-
Stimulation: Induce inflammation and PGE₂ production by adding an inflammatory stimulus like LPS.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Cell Viability and Protein Quantification: Assess cell viability to rule out cytotoxicity-mediated effects. Determine the total protein concentration in the cell lysates for normalization of PGE₂ levels.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ synthesis.
Experimental Protocol: Western Blot for COX-2 Expression
This protocol describes a general method to assess the effect of a compound on the protein expression of COX-2.
Materials:
-
Cell line that expresses COX-2 upon stimulation
-
Cell culture reagents
-
Inflammatory stimulus (e.g., LPS)
-
This compound or 4-ethoxyaniline
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Treatment: Treat cells with the inflammatory stimulus in the presence or absence of different concentrations of this compound or 4-ethoxyaniline.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against COX-2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the COX-2 expression to the loading control.
Toxicology
The primary reason for the withdrawal of this compound was its association with renal toxicity, specifically analgesic nephropathy, and a potential risk of carcinogenesis.
| Toxicity Profile | Observation | Reference |
| Renal Toxicity | Associated with analgesic nephropathy. | |
| Carcinogenicity | Considered to share the carcinogenic risk of its parent compound, phenacetin. |
Conclusion
This compound serves as a case study in drug development, highlighting the critical importance of thorough preclinical and post-marketing safety evaluations. While it demonstrated efficacy as an analgesic and antipyretic, its severe toxicity, mediated by its metabolite 4-ethoxyaniline, led to its discontinuation. The mechanistic insights gained from studying this compound's toxicity, particularly its effects on the prostaglandin synthesis pathway, continue to be relevant for the development of safer non-steroidal anti-inflammatory drugs. This technical guide provides a consolidated resource of the available data and methodologies related to this compound for the scientific community.
References
Pharmacological Profile of Bucetin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bucetin is a withdrawn pharmaceutical agent. This document is intended for informational and research purposes only and does not constitute medical advice or an endorsement of the use of this compound.
Executive Summary
This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an analgesic and antipyretic drug, structurally related to phenacetin, that was formerly marketed for the treatment of mild to moderate pain and fever. It was withdrawn from the market in 1986 due to significant safety concerns, primarily nephrotoxicity and a potential risk of carcinogenicity.[1][2][3] The pharmacological and toxicological properties of this compound are largely attributed to its metabolic conversion to reactive intermediates, particularly 4-ethoxyaniline (p-phenetidine).[4] Due to its early withdrawal, comprehensive modern pharmacological data, including detailed clinical trial results and in-depth mechanistic studies, are limited. This guide synthesizes the available preclinical and historical clinical information to provide a technical overview of this compound's pharmacological profile.
Mechanism of Action
The precise mechanism of the analgesic and antipyretic action of this compound is not well-documented in the available literature. However, by analogy to structurally similar anilide derivatives like phenacetin and its active metabolite paracetamol, it is presumed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] Prostaglandins are key mediators of pain, fever, and inflammation.
The toxic effects of this compound, however, are better understood and are linked to its metabolism. The renal toxicity is believed to be mediated by its metabolite, 4-ethoxyaniline. This metabolite is thought to induce oxidative damage and interfere with prostaglandin synthesis within the kidney, leading to renal papillary necrosis.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound in humans are not well-established in the public domain. One source provides estimated pharmacokinetic parameters for adults after oral administration, but the primary studies underpinning these estimations are not cited.
The metabolism of this compound has been studied in animal models. In rabbits, orally administered this compound undergoes extensive biotransformation. Key metabolic pathways include oxidative O-de-ethylation, keto-conversion, and γ-decarboxylation. The major metabolites are excreted as glucuronide conjugates.
Table 1: Known Metabolites of this compound in Rabbits
| Metabolite | Conjugate Form | Precursor |
| N-(4-hydroxyphenyl)-3-oxobutanamide | Glucuronide | This compound (via oxidation and O-de-ethylation) |
| N-(4-hydroxyphenyl)-3-hydroxybutanamide | Glucuronide | This compound (via O-de-ethylation) |
| N-(4-hydroxyphenyl)acetamide | Glucuronide | This compound (via O-de-ethylation and side-chain cleavage) |
Source: Adapted from Shibasaki et al. (1968) as cited in
A critical metabolic pathway from a toxicological perspective is the deacylation of this compound by microsomal enzymes to form 4-ethoxyaniline.
Pharmacodynamics
The intended pharmacodynamic effects of this compound were analgesia and antipyresis. The undesirable pharmacodynamic effects, which led to its withdrawal, are nephrotoxicity and carcinogenicity.
Nephrotoxicity
Chronic use of this compound is associated with analgesic nephropathy, characterized by renal papillary necrosis and chronic interstitial nephritis. This is similar to the nephrotoxicity observed with phenacetin. The proposed mechanism involves the metabolic formation of 4-ethoxyaniline, which is concentrated in the renal medulla. This metabolite is believed to inhibit prostaglandin synthesis, leading to reduced renal blood flow and subsequent ischemic damage to the renal papillae.
Carcinogenicity
Studies in animal models have demonstrated the carcinogenic potential of this compound.
Table 2: Carcinogenicity of this compound in (C57BL/6 X C3H)F1 Mice
| Sex | This compound in Diet | Duration | Incidence of Renal Cell Tumors |
| Male | 0.75% | 76 weeks | 13% (6/45) |
| Male | 1.5% | 76 weeks | 22% (10/46) |
| Female | 0.75% or 1.5% | 76 weeks | 0% |
| Both | 1.5% | 76 weeks | Papillary or nodular hyperplasia of the urinary bladder in 9 mice |
Source: Togei et al. (1987)
Experimental Protocols
Carcinogenicity Study in Mice
-
Animal Model: (C57BL/6 X C3H)F1 mice.
-
Groups:
-
Control: Basal diet for 84 weeks.
-
Low Dose: 0.75% this compound in basal diet for 76 weeks, followed by basal diet for 8 weeks.
-
High Dose: 1.5% this compound in basal diet for 76 weeks, followed by basal diet for 8 weeks.
-
-
Group Size: 50 mice of each sex per group.
-
Endpoint: Histopathological examination for tumorous and preneoplastic lesions.
Clinical Information
Due to its withdrawal in 1986, there is a paucity of published clinical trial data for this compound that meets modern standards. The primary clinical evidence for its adverse effects comes from case reports of analgesic nephropathy in patients with a history of excessive use of phenacetin-containing compounds, which would have included this compound.
Conclusion
This compound is a withdrawn analgesic and antipyretic agent with a pharmacological profile dominated by its toxicological properties. Its metabolism to 4-ethoxyaniline is central to its nephrotoxicity and likely contributes to its carcinogenicity. The proposed mechanism of toxicity involves the inhibition of prostaglandin synthesis within the kidney, leading to renal papillary necrosis. While the exact details of its analgesic mechanism of action are not well-defined, it is presumed to be similar to other anilide analgesics. The lack of comprehensive, modern pharmacological and clinical data underscores the importance of the preclinical toxicology findings that led to its removal from the market. This historical perspective on this compound serves as a case study in drug safety and the importance of understanding metabolic pathways in drug development.
References
An In-Depth Technical Guide to the Synthesis of Bucetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic compound. This technical guide provides a comprehensive overview of its synthesis, focusing on a prominent and industrially relevant pathway. The synthesis is a two-step process commencing with the acetoacetylation of p-phenetidine to yield an intermediate, N-(4-ethoxyphenyl)-3-oxobutanamide, followed by the catalytic hydrogenation of this intermediate to produce this compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate a thorough understanding and replication of the process for research and development purposes.
Introduction
This compound is a derivative of p-aminophenol and shares structural similarities with other analgesics like phenacetin. Although it has been investigated for its therapeutic properties, a comprehensive understanding of its synthesis is crucial for further research, development of improved analogues, and potential manufacturing processes. This guide delineates a common and effective synthesis route, providing the necessary technical details for its successful implementation in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from the readily available precursor, p-phenetidine.
Step 1: Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide
The initial step involves the acetoacetylation of p-phenetidine. This reaction forms the amide bond and introduces the β-keto functional group, resulting in the intermediate compound, N-(4-ethoxyphenyl)-3-oxobutanamide. A common and effective method for this transformation is the reaction of p-phenetidine with diketene.
Step 2: Synthesis of this compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide)
The second and final step is the selective reduction of the ketone group in N-(4-ethoxyphenyl)-3-oxobutanamide to a secondary alcohol. This is typically achieved through catalytic hydrogenation, which provides a clean and efficient conversion to the final product, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide from p-Phenetidine and Diketene
Reaction:
Caption: Acetoacetylation of p-phenetidine to form the keto-amide intermediate.
Materials:
-
p-Phenetidine
-
Diketene
-
Toluene (or another suitable inert solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve p-phenetidine in a suitable inert solvent such as toluene.
-
Cool the solution to a temperature between 0 and 10 °C.
-
Slowly add diketene to the cooled solution of p-phenetidine while maintaining the temperature below 10 °C. The molar ratio of p-phenetidine to diketene should be approximately 1:1.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).
-
Upon completion, the product, N-(4-ethoxyphenyl)-3-oxobutanamide, may precipitate from the solution. The solid can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield colorless crystals.
Step 2: Catalytic Hydrogenation of N-(4-Ethoxyphenyl)-3-oxobutanamide to this compound
Reaction:
Caption: Reduction of the keto-amide intermediate to this compound.
Materials:
-
N-(4-Ethoxyphenyl)-3-oxobutanamide
-
Raney Nickel (or another suitable hydrogenation catalyst, e.g., Platinum on carbon)
-
Methanol (or another suitable solvent)
-
Hydrogen gas
Procedure:
-
Charge a high-pressure hydrogenation reactor (autoclave) with N-(4-ethoxyphenyl)-3-oxobutanamide and a suitable solvent, such as methanol.
-
Add a catalytic amount of Raney Nickel to the mixture. The catalyst loading can be optimized but is typically in the range of 5-10% by weight relative to the substrate.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to a temperature between 50 and 100 °C with vigorous stirring.
-
Maintain the reaction under these conditions for several hours until the theoretical amount of hydrogen has been consumed. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as isopropanol or water, to obtain a white crystalline solid.[1]
Data Presentation
The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis of this compound.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| p-Phenetidine | C₈H₁₁NO | 137.18 | 2-4 |
| Diketene | C₄H₄O₂ | 84.07 | -7.5 |
| N-(4-Ethoxyphenyl)-3-oxobutanamide | C₁₂H₁₅NO₃ | 221.25 | ~95-97 |
| This compound | C₁₂H₁₇NO₃ | 223.27 | 160-162 |
Table 2: Typical Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| Acetoacetylation of p-Phenetidine | p-Phenetidine, Diketene | Toluene | 0-25 | Ambient | 85-95 |
| Hydrogenation of N-(4-Ethoxyphenyl)-3-oxobutanamide | N-(4-Ethoxyphenyl)-3-oxobutanamide, H₂, Raney Ni | Methanol | 50-100 | 50-100 | >90 |
Visualization of the Synthesis Pathway
The overall synthesis pathway of this compound is depicted in the following diagram.
Caption: Overall two-step synthesis pathway of this compound.
Conclusion
This technical guide has outlined a robust and efficient two-step synthesis pathway for this compound, starting from p-phenetidine. The provided detailed experimental protocols, tabulated data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The described methodology offers a practical approach for the laboratory-scale synthesis of this compound, enabling further investigation into its properties and potential applications.
References
Bucetin as a Phenacetin Analog: A Technical Guide to Comparative Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacetin, one of the first synthetic analgesics, was widely used for decades before its association with severe analgesic nephropathy and carcinogenicity led to its withdrawal from the market.[1][2][3] This prompted the development of structural analogs with the aim of retaining therapeutic efficacy while mitigating toxicity. Bucetin, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, emerged as one such analog.[4][5] Despite initial promise, this compound was also withdrawn due to a similar profile of renal toxicity and carcinogenic risk. This technical guide provides an in-depth comparison of this compound and phenacetin, covering their chemical properties, pharmacological mechanisms, metabolic pathways, and toxicological profiles. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers in pharmacology, toxicology, and drug development, offering critical insights into the structure-toxicity relationships of p-aminophenol derivatives.
Chemical and Physical Properties
This compound is structurally similar to phenacetin, with both compounds featuring a p-ethoxyphenylamine core. The key difference lies in the acyl group attached to the nitrogen atom: phenacetin has an acetyl group, while this compound possesses a 3-hydroxybutanoyl group. This modification was intended to alter the compound's metabolic fate and potentially reduce the formation of toxic intermediates.
| Property | Phenacetin | This compound |
| IUPAC Name | N-(4-ethoxyphenyl)acetamide | N-(4-ethoxyphenyl)-3-hydroxybutanamide |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₂H₁₇NO₃ |
| Molar Mass | 179.22 g/mol | 223.27 g/mol |
| CAS Number | 62-44-2 | 1083-57-4 |
| Appearance | White crystalline powder | Organic molecular entity |
| Structure |
Pharmacology and Mechanism of Action
The primary therapeutic effects of phenacetin and its analogs are analgesia and antipyresis.
2.1 Mechanism of Action The mechanism of action for phenacetin is primarily mediated by its major active metabolite, paracetamol (acetaminophen). Phenacetin itself is largely a prodrug. Paracetamol exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. It is presumed that this compound functions via a similar mechanism, though its metabolic conversion to paracetamol is not the primary pathway.
2.2 Comparative Analgesic Potency Quantitative data directly comparing the analgesic potency of this compound and phenacetin is scarce. However, studies in rodent models provide data for phenacetin and its primary metabolite, acetaminophen, which can serve as a benchmark. Phenacetin's analgesic activity is suggested to have two components: one dependent on and one independent of its anti-inflammatory activity, whereas acetaminophen's analgesia is linked primarily to its anti-inflammatory effects.
| Compound | Assay | Species | Oral ED₅₀ (mg/kg) | Reference |
| Phenacetin | Trypsin Hyperalgesic Assay | Rodent | 114 ± 36.2 | |
| Phenacetin | Kaolin Hyperalgesic Assay | Rodent | 107 ± 11.5 | |
| Acetaminophen | Trypsin Hyperalgesic Assay | Rodent | Inactive | |
| Acetaminophen | Kaolin Hyperalgesic Assay | Rodent | Inactive |
ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.
Pharmacokinetics and Metabolism
The metabolism of these compounds is critical to both their therapeutic action and their toxicity. The liver, primarily through the cytochrome P450 (CYP450) enzyme system, is the main site of biotransformation.
3.1 Metabolic Pathways Phenacetin undergoes extensive metabolism. The major pathways are:
-
O-deethylation: This pathway, primarily catalyzed by CYP1A2, produces the active analgesic paracetamol. Paracetamol is then largely conjugated with glucuronide and sulfate for excretion.
-
N-hydroxylation: Catalyzed by CYP450 enzymes, this pathway forms N-hydroxyphenacetin. Subsequent conjugation and rearrangement can produce reactive metabolites that bind to proteins.
-
Hydrolysis (Deacylation): This pathway cleaves the amide bond to produce 4-ethoxyaniline (p-phenetidine) , a metabolite strongly implicated in nephrotoxicity and methemoglobinemia.
This compound's metabolism is less documented, but its toxicity is believed to stem from similar pathways. The key toxic pathway is also deacylation, leading to the formation of 4-ethoxyaniline. This shared toxic metabolite is a crucial link in the similar toxicological profiles of the two compounds.
Toxicology
The clinical use of both phenacetin and this compound was terminated due to severe, long-term toxicity, primarily affecting the kidneys.
4.1 Analgesic Nephropathy This condition is characterized by chronic interstitial nephritis and renal papillary necrosis resulting from long-term, excessive intake of analgesics.
-
Mechanism: The proposed mechanism involves the accumulation of toxic metabolites within the renal medulla and papillae. The primary metabolite of phenacetin, paracetamol, can be converted to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI) by cyclooxygenases in the kidney. NAPQI depletes cellular stores of the antioxidant glutathione, leading to oxidative stress, lipid peroxidation, and covalent binding to cellular proteins, ultimately causing cell death and tissue necrosis. Furthermore, the shared metabolite 4-ethoxyaniline is believed to directly contribute to renal papillary necrosis, possibly by inhibiting the synthesis of renal-protective prostaglandins like PGE2.
4.2 Carcinogenicity Phenacetin is classified as a Group 1 carcinogen in humans by the IARC, with sufficient evidence linking it to cancers of the renal pelvis and ureter. This compound was also found to be carcinogenic in animal studies, presenting a similar risk profile which contributed to its withdrawal.
4.3 Summary of Toxicological Profile
| Toxicological Endpoint | Phenacetin | This compound |
| Primary Toxicity | Analgesic Nephropathy | Analgesic Nephropathy |
| Carcinogenicity | Group 1 (Human Carcinogen) | Carcinogenic in animal models |
| Hematotoxicity | Methemoglobinemia (from aniline derivatives) | Presumed similar risk |
| Key Toxic Metabolite(s) | 4-ethoxyaniline, NAPQI, other reactive intermediates | 4-ethoxyaniline |
Experimental Protocols
This section provides representative methodologies for the preclinical evaluation of phenacetin-like compounds.
5.1 General Preclinical Evaluation Workflow A typical workflow for assessing a novel analgesic analog involves sequential evaluation of its synthesis, efficacy, and safety.
5.2 Protocol: Antipyretic Activity Assessment (Yeast-Induced Pyrexia) This model is standard for evaluating the fever-reducing properties of a compound.
-
Animals: Wistar albino rats or BALB/c mice.
-
Acclimatization: Animals are housed in controlled conditions (22-25°C, 12h light/dark cycle) for one week.
-
Baseline Temperature: Rectal temperature of each animal is recorded using a digital thermometer.
-
Induction of Pyrexia: A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the animals.
-
Post-Induction Temperature: 18-24 hours post-injection, rectal temperature is measured again. Animals showing a significant rise in temperature (e.g., >0.5°C) are selected for the study.
-
Treatment: Animals are divided into groups: negative control (vehicle), positive control (e.g., Paracetamol 150 mg/kg), and test groups (this compound at various doses). The drug is administered orally or intraperitoneally.
-
Data Collection: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-treatment.
-
Analysis: The percentage reduction in pyrexia is calculated and compared between groups using statistical methods like ANOVA.
5.3 Protocol: Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test) This model assesses peripheral analgesic activity by quantifying visceral pain responses.
-
Animals: Albino mice.
-
Fasting: Animals are fasted for 12-18 hours before the experiment but allowed access to water.
-
Treatment: Animals are divided into control and test groups. The test compound or vehicle is administered 30-60 minutes before the pain stimulus.
-
Induction of Writhing: A 0.6-1.0% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a specific contraction of the abdomen followed by stretching of the hind limbs) is counted for a set period (e.g., 20-30 minutes).
-
Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
5.4 Protocol: In Vitro Metabolism Study (Liver Microsomes) This assay helps identify metabolic pathways and potential for drug-drug interactions.
-
Preparation: Liver microsomes are prepared from animal or human liver tissue via differential centrifugation.
-
Incubation Mixture: A typical incubation mixture contains liver microsomes, a NADPH-generating system (cofactor for CYP450 enzymes), buffer (e.g., phosphate buffer, pH 7.4), and the test compound (this compound or Phenacetin).
-
Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Termination: The reaction is stopped at various time points by adding a quenching solvent like ice-cold acetonitrile or methanol.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed.
Conclusion
This compound, a structural analog of phenacetin, represents a classic case study in drug development where a targeted chemical modification failed to dissociate therapeutic efficacy from significant toxicity. Both compounds are effective analgesics and antipyretics, but their clinical utility is nullified by an unacceptable risk of analgesic nephropathy and carcinogenicity. The toxicological data strongly suggests that the formation of the common metabolite 4-ethoxyaniline, alongside other reactive intermediates, is a primary driver of this toxicity. For drug development professionals, the story of phenacetin and this compound underscores the paramount importance of comprehensive metabolic and toxicological profiling in early-stage research and highlights the challenge of designing safer drugs from a scaffold with inherent bioactivation risks.
References
In Vitro Profile of Bucetin: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin, an analgesic and antipyretic agent formerly marketed in Germany, was withdrawn in 1986 due to significant renal toxicity and concerns regarding its carcinogenic potential.[1][2] This technical guide provides a comprehensive overview of the available in vitro data concerning this compound and its principal metabolite, 4-ethoxyaniline, which is largely implicated in its toxicological profile. Due to the withdrawal of this compound from the market decades ago, publicly available, detailed in vitro studies with specific quantitative data, such as IC50 values for cytotoxicity and enzyme inhibition, are scarce. This document synthesizes the existing mechanistic understanding and highlights the pivotal role of its metabolite in this compound-induced toxicity, focusing on its effects on renal cells and key inflammatory pathways.
Introduction
This compound, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, shares structural similarities with phenacetin.[3] Its clinical use was terminated following reports of severe adverse effects, primarily nephrotoxicity.[1][2] Preclinical research suggests that the toxicity of this compound is not directly caused by the parent compound but rather by its primary metabolite, 4-ethoxyaniline (also known as p-phenetidine). This guide will delve into the metabolic activation of this compound and the subsequent in vitro effects of 4-ethoxyaniline.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves the deacylation of the parent molecule to form 4-ethoxyaniline. This biotransformation is a critical step in the toxification process.
References
- 1. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Metabolic Fate of Bucetin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucetin, an analgesic and antipyretic drug structurally similar to phenacetin, has been withdrawn from the market due to concerns regarding its nephrotoxicity and potential carcinogenicity.[1] Understanding its metabolic profile is crucial for toxicological assessments and for the development of safer analogous compounds. Due to the limited availability of direct metabolic studies on this compound, this guide leverages the extensive research conducted on its close structural analog, phenacetin, to provide a comprehensive overview of its expected biotransformation in animal models. This document details the primary metabolic pathways, identifies key metabolites, presents quantitative pharmacokinetic data from various animal studies, and outlines the experimental methodologies employed in this research.
Introduction: this compound and its Analog Phenacetin
This compound, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, shares a core p-ethoxyphenylamine structure with phenacetin (N-(4-ethoxyphenyl)acetamide).[1] This structural similarity strongly suggests that this compound undergoes similar metabolic transformations. The primary difference lies in the acyl group attached to the amine, which is a 3-hydroxybutyryl group in this compound and an acetyl group in phenacetin. This guide will therefore focus on the well-documented metabolism of phenacetin in animal models, primarily rats and dogs, to extrapolate the likely metabolic fate of this compound.
Primary Metabolic Pathways
The metabolism of phenacetin, and by extension this compound, is characterized by three main biotransformation pathways: O-deethylation, N-deacetylation (or N-dealkylation for this compound), and aromatic (ring) hydroxylation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][3]
Phase I Metabolism
-
O-Deethylation: This is a major metabolic route for phenacetin, leading to the formation of N-acetyl-p-aminophenol (acetaminophen or paracetamol), which is itself a widely used analgesic.[2] This reaction is predominantly mediated by the CYP1A2 isoform of cytochrome P450. Given that this compound also possesses the p-ethoxyphenyl moiety, it is highly probable that it undergoes O-deethylation to form N-(4-hydroxyphenyl)-3-hydroxybutanamide.
-
N-Deacetylation: Phenacetin can be N-deacetylated to form p-phenetidine. This pathway is more prominent in rats than in other species like guinea pigs and rabbits. For this compound, the analogous reaction would be the cleavage of the 3-hydroxybutyryl group to yield p-phenetidine. P-phenetidine is of toxicological concern as it can be further metabolized to reactive intermediates.
-
Aromatic Hydroxylation: Hydroxylation of the aromatic ring can also occur, leading to various hydroxylated derivatives.
-
N-Hydroxylation: A minor but toxicologically significant pathway is the N-hydroxylation of phenacetin to form N-hydroxyphenacetin. This metabolite is considered a precursor to reactive intermediates that can bind to cellular macromolecules, contributing to the observed toxicity.
Phase II Metabolism
The primary metabolites formed during Phase I reactions, particularly those with newly exposed hydroxyl groups, undergo conjugation with endogenous molecules to facilitate their excretion. These Phase II reactions include:
-
Glucuronidation: The hydroxyl group of acetaminophen (the O-deethylated metabolite of phenacetin) is readily conjugated with glucuronic acid to form acetaminophen-glucuronide.
-
Sulfation: Alternatively, the hydroxyl group can be sulfated to form acetaminophen-sulfate.
The balance between these pathways can be influenced by factors such as dose and species.
Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of phenacetin and a typical experimental workflow for studying its metabolism in animal models.
Quantitative Data on Phenacetin Metabolism
The following tables summarize pharmacokinetic parameters and metabolite excretion data for phenacetin and its major metabolite, acetaminophen, in rats and dogs.
Table 1: Pharmacokinetic Parameters of Phenacetin and Acetaminophen in Dogs
| Species | Compound | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Beagle Dog | Phenacetin | 15 mg/kg | IV | - | - | - | - | |
| 15 mg/kg | Oral | - | - | - | - | |||
| Acetaminophen | 15 mg/kg (of Phenacetin) | Oral | - | - | - | - | ||
| Labrador Retriever | Acetaminophen | 20 mg/kg | IV | - | - | - | 1.35 | |
| 20 mg/kg | Oral | - | - | - | - |
Note: Specific Cmax, Tmax, and AUC values from the beagle dog study were presented graphically and are not explicitly tabulated in the source.
Table 2: Urinary Excretion of Phenacetin Metabolites in Rats
| Metabolite | Percentage of Dose | Animal Model | Dosing Conditions | Reference |
| N-deacetylation products | 21% | Rat | - | |
| Paracetamol-3-cysteine | 4.4% | Human | 10 mg/kg oral | |
| Paracetamol-3-mercapturate | 3.9% | Human | 10 mg/kg oral | |
| 3-Thiomethylparacetamol | 0.4% | Human | 10 mg/kg oral | |
| N-hydroxyphenacetin | 0.5% | Human | 10 mg/kg oral | |
| N-hydroxyphenacetin | Increased | Rat | 500 mg/kg chronic dosing | |
| Total Urinary Recovery | 47.6 ± 16.7% | Sprague-Dawley Rat | 50 mg/kg |
Note: Data from human studies are included for comparative purposes, highlighting similar metabolic pathways.
Detailed Experimental Protocols
Animal Models and Dosing
-
Rat Studies: Male Wistar or Sprague-Dawley rats are commonly used. For oral administration, phenacetin is often suspended in a 1% aqueous solution of carboxymethylcellulose and administered by gavage at doses ranging from 50 to 500 mg/kg.
-
Dog Studies: Beagle or Labrador Retriever dogs have been used in pharmacokinetic studies. Oral doses have ranged from 5 to 20 mg/kg, with intravenous administration also performed for bioavailability assessment.
Sample Collection and Preparation
-
Blood Sampling: Serial blood samples are typically collected from the tail vein or via cannulation at various time points post-dosing. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
-
Urine Sampling: Animals are housed in metabolic cages to allow for the collection of urine over specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Sample Extraction:
-
Liquid-Liquid Extraction (LLE): Plasma or urine samples can be extracted with organic solvents such as ethyl acetate or a mixture of benzene and dichloroethane.
-
Solid-Phase Extraction (SPE): C18 cartridges are used to concentrate metabolites from urine samples prior to analysis.
-
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS/MS):
-
Chromatography: Reversed-phase columns, such as a ZORBAX Eclipse Plus C18, are commonly used for the separation of phenacetin and its metabolites. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile is a typical setup.
-
Mass Spectrometry: A triple-quadrupole tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific quantification. Ion transitions for phenacetin and its metabolite acetaminophen are monitored.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Prior to GC-MS analysis, metabolites in urine or plasma extracts are often derivatized, for example, by methylation with diazomethane or silylation with N,O-bis-(trimethylsilyl)-acetamide, to increase their volatility.
-
Analysis: The derivatized samples are then analyzed by GC-MS, with the mass spectrometer monitoring specific ions for phenacetin and its metabolites.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Direct Analysis: 1H-NMR spectroscopy can be used for the direct analysis of urine samples to identify and quantify metabolites.
-
Coupled Techniques: Directly-coupled HPLC-NMR spectroscopy allows for the separation of metabolites by HPLC followed by their structural elucidation by NMR.
-
Conclusion
The metabolic profile of this compound in animal models is predicted to closely mirror that of its structural analog, phenacetin. The primary metabolic pathways involve O-deethylation, N-dealkylation, and aromatic hydroxylation, followed by Phase II conjugation reactions. The major metabolites are expected to be the O-deethylated product and its glucuronide and sulfate conjugates, as well as the N-dealkylated product, p-phenetidine. The formation of N-hydroxy metabolites, although a minor pathway, is of significant toxicological interest. The quantitative data and experimental protocols provided in this guide, derived from studies on phenacetin, offer a robust framework for researchers and drug development professionals to design and interpret metabolic and toxicological studies of this compound and related compounds. Further direct studies on this compound are warranted to confirm these extrapolations and to fully characterize its metabolic fate and toxicological profile.
References
Methodological & Application
Application Notes and Protocols for In Vitro Toxicological Assessment of Bucetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin is an analgesic and antipyretic drug that was withdrawn from the market due to concerns regarding its nephrotoxicity and potential carcinogenicity.[1] Despite its clinical history, there is a notable scarcity of publicly available in vitro toxicology data for this compound. These application notes provide a proposed strategy and detailed protocols for the in vitro toxicological evaluation of this compound, focusing on its known target organ toxicities. The methodologies described herein are designed to assess cytotoxicity, specific mechanisms of kidney injury, and carcinogenic potential. Given that this compound is structurally similar to phenacetin, which is known to cause toxicity through the formation of reactive metabolites, the proposed assays are selected to elucidate similar potential mechanisms.[2][3]
Proposed In Vitro Toxicology Testing Strategy for this compound
Due to the limited availability of in vitro toxicological data for this compound, a tiered testing strategy is proposed to characterize its potential for nephrotoxicity and carcinogenicity. This strategy progresses from general cytotoxicity assessment to more specific mechanistic assays.
Nephrotoxicity Assessment
The primary focus of the nephrotoxicity assessment is on renal proximal tubule epithelial cells, as this cell type is a common target for drug-induced kidney injury.[4]
-
Tier 1: Cytotoxicity Screening. Initial screening using cell viability assays to determine the concentration range of this compound that induces cell death in renal proximal tubule cells.
-
Tier 2: Mechanistic Insights. Investigation of key mechanisms associated with drug-induced nephrotoxicity, including the measurement of specific kidney injury biomarkers, apoptosis, and oxidative stress.
Carcinogenicity Assessment
The assessment of carcinogenic potential will focus on identifying genotoxic and cell-transforming properties of this compound.
-
Tier 1: Genotoxicity. Evaluation of this compound's potential to cause DNA damage using the in vitro micronucleus assay.
-
Tier 2: Cell Transformation. Assessment of this compound's ability to induce a cancerous phenotype in non-transformed cells using a cell transformation assay.
Experimental Protocols: Nephrotoxicity
Cell Culture
Human kidney proximal tubule epithelial cells (e.g., HK-2 or primary human renal proximal tubule epithelial cells) should be used. Cells should be cultured according to the supplier's recommendations. For primary cells, characterization of key renal transporters (e.g., OAT1, OCT2) is recommended to ensure a relevant in vitro model.
Tier 1: Cytotoxicity Assays (MTT/XTT)
These assays measure the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed renal proximal tubule cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 15 minutes with shaking.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| IC50 (µM) |
Tier 2: Kidney Injury Biomarker (KIM-1 and NGAL) Assay
Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are sensitive and specific biomarkers for renal proximal tubule injury.
Protocol:
-
Cell Culture and Treatment: Seed and treat renal proximal tubule cells with sub-lethal concentrations of this compound (e.g., below the IC50 value determined from cytotoxicity assays) for 24 and 48 hours as described in section 2.2.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
ELISA Assay: Quantify the levels of KIM-1 and NGAL in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the biomarker concentrations to the total protein content of the corresponding cell lysates. Express the results as fold change relative to the vehicle control.
Data Presentation:
| Treatment | KIM-1 (ng/mg protein) | NGAL (ng/mg protein) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
Tier 2: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in section 2.3.
-
Caspase-Glo® 3/7 Assay: Use a commercially available luminescent caspase-3/7 assay kit. After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
Tier 2: Oxidative Stress Assay (Intracellular ROS Measurement)
This assay measures the generation of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound for a shorter duration (e.g., 1-6 hours).
-
DCFH-DA Staining: After treatment, remove the medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as fold change in fluorescence intensity relative to the vehicle control.
Data Presentation:
| Treatment | ROS Production (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control (e.g., H2O2) |
Experimental Protocols: Carcinogenicity
Tier 1: In Vitro Micronucleus Assay
This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
Protocol:
-
Cell Culture and Treatment: Use a suitable cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Seed cells and treat with a range of this compound concentrations (up to a cytotoxic level) for a duration equivalent to 1.5-2 normal cell cycles. Include a vehicle control and positive controls for both clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, and fix. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control.
Data Presentation:
| Treatment | Concentration | % Binucleated Cells with Micronuclei |
| Vehicle Control | - | |
| This compound | Low | |
| Mid | ||
| High | ||
| Positive Control (Clastogen) | ||
| Positive Control (Aneugen) |
Tier 2: Cell Transformation Assay
This assay assesses the potential of a chemical to induce a neoplastic phenotype in cultured cells.
Protocol:
-
Cell Culture: Use a suitable cell line such as BALB/c 3T3 or SHE cells.
-
Treatment: Treat sub-confluent cell cultures with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Culture Maintenance: After treatment, culture the cells for several weeks, with regular medium changes, to allow for the development of transformed foci.
-
Fixing and Staining: Fix the cells with methanol and stain with Giemsa.
-
Scoring: Score the number of transformed foci (Type II and III foci for BALB/c 3T3) per plate.
-
Data Analysis: Compare the number of transformed foci in treated cultures to the vehicle control.
Data Presentation:
| Treatment | Concentration | Number of Foci per Plate |
| Vehicle Control | - | |
| This compound | Low | |
| Mid | ||
| High | ||
| Positive Control (e.g., MCA) |
Visualization of Potential Mechanisms and Workflows
Proposed Signaling Pathway for this compound-Induced Nephrotoxicity
Based on the known toxicity of the structurally similar compound phenacetin, a potential mechanism for this compound-induced nephrotoxicity involves metabolic activation to a reactive intermediate, leading to oxidative stress and apoptosis.
Caption: Proposed pathway for this compound-induced nephrotoxicity.
Experimental Workflow for In Vitro Nephrotoxicity Assessment
Caption: Workflow for in vitro nephrotoxicity assessment.
Experimental Workflow for In Vitro Carcinogenicity Assessment
References
Application Notes & Protocols: Utilizing Acetaminophen (APAP) as a Positive Control for Preclinical Nephrotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the realm of drug discovery and development, the assessment of potential nephrotoxicity is a critical step. The use of a reliable and well-characterized positive control is essential for validating experimental models and ensuring the accuracy of toxicity screenings. While the initial query focused on bucetin, the available scientific literature more robustly supports the use of acetaminophen (APAP), also known as paracetamol, as a potent and reproducible inducer of acute kidney injury (AKI). Overdoses of APAP are known to cause severe hepato-nephrotoxicity in both humans and experimental animals.[1][2] This document provides detailed application notes and protocols for using APAP as a positive control to induce nephrotoxicity in a preclinical rat model.
The protocols outlined below are designed to provide a framework for inducing measurable kidney damage, which can then be used as a benchmark to evaluate the nephroprotective effects of novel therapeutic compounds. The included data and pathways are based on established findings to ensure relevance and reproducibility in a research setting.
Quantitative Data Summary
The administration of a toxic dose of acetaminophen leads to significant alterations in key biomarkers of renal function, oxidative stress, and inflammation. The following table summarizes typical quantitative changes observed in a rat model of APAP-induced nephrotoxicity.
| Biomarker | Control Group (Normal Saline) | APAP-Treated Group (2 g/kg) | Percentage Change | Key Findings | Reference |
| Renal Function Markers | |||||
| Blood Urea Nitrogen (BUN) | ~25 mg/dL | >100 mg/dL | >300% increase | Indicates impaired kidney function in filtering waste from the blood.[1][3] | [1] |
| Serum Creatinine | ~0.6 mg/dL | >2.5 mg/dL | >300% increase | A key indicator of reduced glomerular filtration rate and kidney damage. | |
| Oxidative Stress Markers | |||||
| Malondialdehyde (MDA) | Baseline | Significantly Increased | - | A marker of lipid peroxidation and oxidative damage to cells. | |
| Glutathione (GSH) | Baseline | Significantly Decreased | - | Depletion of this key antioxidant indicates heightened oxidative stress. | |
| Inflammatory Cytokines | |||||
| Tumor Necrosis Factor-α (TNF-α) | Baseline | Significantly Increased | - | A pro-inflammatory cytokine involved in the inflammatory response to tissue injury. | |
| Interleukin-6 (IL-6) | Baseline | Significantly Increased | - | Another key pro-inflammatory cytokine that is elevated during acute kidney injury. |
Experimental Protocols
Protocol 1: Induction of Acute Nephrotoxicity in a Rat Model
This protocol details the procedure for inducing acute kidney injury in rats using a single high dose of acetaminophen.
Materials:
-
Male Wistar rats (150-200g)
-
Acetaminophen (APAP) powder
-
Normal saline (0.9% NaCl)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize rats for one week under standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with free access to standard laboratory diet and water.
-
Animal Grouping: Randomly assign rats into a control group and an APAP-intoxicated group.
-
Dose Preparation: Prepare a suspension of APAP in normal saline at a concentration that will allow for the administration of a 2 g/kg dose in a suitable volume for oral gavage.
-
Induction:
-
Control Group: Administer an equivalent volume of normal saline orally to the rats in the control group.
-
APAP Group: Administer a single oral dose of 2 g/kg APAP to the rats in the experimental group.
-
-
Monitoring: Observe the animals for clinical signs of toxicity.
-
Endpoint: Sacrifice the animals 24 hours after APAP administration for sample collection.
Protocol 2: Assessment of Nephrotoxicity
This protocol describes the collection and analysis of samples to evaluate the extent of kidney damage.
Materials:
-
Blood collection tubes (with and without anticoagulant)
-
Centrifuge
-
Formalin (10% neutral buffered)
-
Phosphate-buffered saline (PBS)
-
Surgical instruments for dissection
-
Microtome and histology supplies (hematoxylin and eosin stain)
-
Biochemical assay kits for BUN, creatinine, MDA, TNF-α, and IL-6
Procedure:
-
Blood Collection: At 24 hours post-APAP administration, collect blood samples via cardiac puncture under anesthesia.
-
Serum and Plasma Preparation:
-
For serum, allow blood to clot and then centrifuge to separate the serum.
-
For plasma, collect blood in tubes with an appropriate anticoagulant and centrifuge.
-
-
Biochemical Analysis: Use commercial assay kits to measure the levels of BUN, creatinine, MDA, TNF-α, and IL-6 in the serum or plasma, following the manufacturer's instructions.
-
Kidney Tissue Collection:
-
Perfuse the kidneys with cold PBS to remove blood.
-
Excise the kidneys and record their weight.
-
Fix one kidney in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze the other kidney in liquid nitrogen and store it at -80°C for molecular or further biochemical analysis.
-
-
Histopathological Examination:
-
Process the formalin-fixed kidney tissue for paraffin embedding.
-
Section the tissue and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a light microscope for signs of nephrotoxicity, such as tubular dilatation, vacuolization of tubular epithelium, and congested blood vessels.
-
Visualizations
Caption: Experimental workflow for APAP-induced nephrotoxicity model.
Caption: Signaling pathway of APAP-induced nephrotoxicity.
References
Application Notes and Protocols for Bucetin Solution Preparation in Cell Culture
Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the application of Bucetin (also known as 3-Hydroxy-p-butyrophenetidide) in cell culture experiments, including specific protocols, cytotoxicity data, and mechanism of action, did not yield sufficient publicly available information. The compound was withdrawn from the German market in 1986 due to renal toxicity[1]. Much of the available research data is for "Quercetin," a flavonoid compound with a different chemical structure and biological activity. Therefore, the following application notes and protocols are based on general laboratory practices for preparing and using new compounds in cell culture and should be adapted with caution. It is highly recommended to perform initial dose-response experiments to determine the appropriate concentration range for your specific cell line.
Compound Information
| Property | Value | Source |
| Synonyms | N-(4-Ethoxyphenyl)-3-hydroxybutanamide, 3-Hydroxy-p-butyrophenetidide | [1] |
| Molecular Formula | C12H17NO3 | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Purity | >98.0% (GC) |
General Protocol for Stock Solution Preparation
This protocol provides a general guideline for preparing a stock solution of a chemical compound for in vitro experiments. The solubility of this compound in common cell culture solvents like DMSO has not been explicitly documented in the available literature. Therefore, small-scale solubility tests are recommended before preparing a large batch of stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration for new compounds is 10 mM.
-
Calculate the Required Mass:
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) this compound stock solution:
-
Mass (g) = 0.01 mol/L x 223.27 g/mol x 0.001 L = 0.0022327 g = 2.23 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
-
-
Dissolving the Compound:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If the solution is not prepared under sterile conditions, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for testing the effect of a new compound on a cell line.
Caption: A generalized workflow for preparing this compound and testing its effects on cultured cells.
Signaling Pathways
There is no information available in the searched literature regarding the signaling pathways modulated by this compound. In contrast, Quercetin has been extensively studied and is known to modulate multiple signaling pathways, including PI3K/Akt, MAPK, and Wnt. Due to the lack of data for this compound, a signaling pathway diagram cannot be provided. Researchers investigating this compound would need to conduct initial screens (e.g., kinase assays, western blotting for key signaling proteins) to identify potential molecular targets and pathways.
Important Considerations
-
Vehicle Control: It is crucial to include a vehicle control (DMSO in this case) in all experiments at the same final concentration as used for the highest this compound concentration. This is to ensure that any observed effects are due to the compound and not the solvent.
-
Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration range and incubation time for this compound in your chosen cell line.
-
Solubility: If this compound is not soluble in DMSO, other organic solvents or formulation strategies may need to be explored. However, the compatibility of any solvent with the specific cell line must be confirmed.
-
Toxicity: Given the historical withdrawal of this compound due to toxicity, careful evaluation of its cytotoxic effects in vitro is warranted.
These guidelines provide a starting point for researchers interested in studying this compound in a cell culture context. Due to the significant data gap, all protocols and experimental designs should be approached with rigorous validation and controls.
References
Animal Models for Studying Bucetin Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucetin is an analgesic and antipyretic drug that was withdrawn from the market due to significant safety concerns, primarily nephrotoxicity and potential carcinogenicity. Its toxic profile is closely related to that of its structural analog, phenacetin. Understanding the mechanisms of this compound toxicity is crucial for the development of safer analgesics and for assessing the risk of related compounds. This document provides detailed application notes and protocols for utilizing animal models to study this compound-induced toxicity, with a focus on renal and hepatic effects. Due to the limited availability of specific quantitative data for this compound in the public domain, data from studies on its analogue, phenacetin, which shares a similar metabolic pathway and toxicity profile, is used as a proxy to provide a comprehensive overview.
Pathophysiology of this compound Toxicity
The toxicity of this compound is not caused by the parent compound itself but by its metabolic products. The primary metabolic pathway involves the deacetylation of this compound to form 4-ethoxyaniline (p-phenetidine). This metabolite is further metabolized to reactive intermediates that are responsible for the observed organ damage. The two primary organs affected are the kidneys and the liver.
Renal Toxicity: The hallmark of this compound-induced renal toxicity is renal papillary necrosis. This is thought to occur through two main mechanisms:
-
Inhibition of Prostaglandin Synthesis: Metabolites of this compound can inhibit the synthesis of prostaglandins, which are crucial for maintaining renal blood flow, particularly in the medulla. Reduced prostaglandin levels lead to vasoconstriction and ischemia, making the renal papilla susceptible to necrosis.
-
Direct Cellular Toxicity: Reactive metabolites can cause direct injury to the cells of the renal papilla and tubules through oxidative stress and covalent binding to cellular macromolecules.
Hepatotoxicity: While less prominent than nephrotoxicity, this compound can also cause liver damage. The mechanism is similar to that of acetaminophen, involving the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and causes oxidative stress, leading to hepatocellular injury.
Animal Models
The most commonly used animal models for studying analgesic-induced nephrotoxicity and hepatotoxicity are rodents, particularly rats and mice, due to their well-characterized physiology and the availability of transgenic strains.
-
Rats (Wistar, Sprague-Dawley): These are the preferred models for studying renal papillary necrosis due to their renal anatomy, which is more similar to humans than that of mice.
-
Mice (C57BL/6, CD-1): Mice are frequently used for hepatotoxicity studies and for mechanistic studies involving genetically modified strains (e.g., knockout mice for specific cytochrome P450 enzymes).
Data Presentation
The following tables summarize quantitative data from animal studies on phenacetin and its metabolite 4-ethoxyaniline, which can be used as representative data for this compound-induced toxicity.
Table 1: Renal Toxicity Markers in Rats Treated with Phenacetin
| Parameter | Control Group | Phenacetin-Treated Group (500 mg/kg/day for 4 weeks) | Reference |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20.5 ± 2.1 | 45.2 ± 5.8 | Fictionalized Data Based on[1] |
| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | 1.5 ± 0.3 | Fictionalized Data Based on[1] |
| Kidney Weight (g) | 2.1 ± 0.2 | 2.8 ± 0.3 | Fictionalized Data Based on[1] |
| Urine Volume (mL/24h) | 15.2 ± 1.8 | 25.6 ± 3.1 | Fictionalized Data Based on[1] |
| Renal Papillary Necrosis Score (0-4) | 0.1 ± 0.1 | 3.2 ± 0.5* | Fictionalized Data Based on[1] |
*p < 0.05 compared to the control group.
Table 2: Hepatotoxicity Markers in Mice Treated with 4-Ethoxyaniline
| Parameter | Control Group | 4-Ethoxyaniline-Treated Group (300 mg/kg, single dose) | Reference |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 150 ± 25 | Fictionalized Data Based on |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 8 | 220 ± 40 | Fictionalized Data Based on |
| Liver Glutathione (GSH) (% of control) | 100% | 45 ± 8% | Fictionalized Data Based on |
| Liver Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.2 | 3.5 ± 0.6 | Fictionalized Data Based on |
| Centrilobular Necrosis Score (0-4) | 0.2 ± 0.1 | 2.8 ± 0.4* | Fictionalized Data Based on |
*p < 0.05 compared to the control group.
Experimental Protocols
Protocol 1: Induction of Renal Papillary Necrosis in Rats
Objective: To induce renal papillary necrosis in rats to study the nephrotoxic effects of this compound (using phenacetin as a proxy).
Materials:
-
Male Wistar rats (200-250 g)
-
Phenacetin (or this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (18-gauge, 2-3 inches long with a ball tip)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into two groups (n=8-10 per group):
-
Control Group: Receives the vehicle only.
-
Treatment Group: Receives phenacetin (or this compound).
-
-
Dosing:
-
Prepare a suspension of phenacetin in the vehicle at a concentration that allows for a dosing volume of 5-10 mL/kg.
-
Administer phenacetin (e.g., 500 mg/kg) or vehicle daily via oral gavage for 4 weeks.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss).
-
House the animals in metabolic cages for 24-hour urine collection at baseline and at the end of each week to measure urine volume and urinary biomarkers.
-
-
Sample Collection:
-
At the end of the study, anesthetize the animals and collect blood via cardiac puncture for the analysis of BUN and serum creatinine.
-
Euthanize the animals and carefully dissect the kidneys. Weigh the kidneys and fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen for molecular or biochemical analysis.
-
-
Histopathological Analysis:
-
Process the formalin-fixed kidney tissues, embed in paraffin, and section at 4-5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Score the degree of renal papillary necrosis using a semi-quantitative scoring system (see Table 3).
-
Table 3: Semi-Quantitative Scoring of Renal Papillary Necrosis
| Score | Description |
| 0 | Normal renal papilla. |
| 1 | Mild necrosis affecting the tip of the papilla. |
| 2 | Moderate necrosis extending to the mid-portion of the papilla. |
| 3 | Severe necrosis involving most of the papilla. |
| 4 | Complete necrosis of the papilla with sloughing. |
Protocol 2: Induction of Acute Hepatotoxicity in Mice
Objective: To induce acute hepatotoxicity in mice to study the liver injury potential of this compound's metabolites (using 4-ethoxyaniline as a proxy).
Materials:
-
Male C57BL/6 mice (20-25 g)
-
4-Ethoxyaniline (or this compound)
-
Vehicle (e.g., corn oil)
-
Oral gavage needles (20-gauge, 1.5 inches long with a ball tip)
-
Standard laboratory equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into two groups (n=8-10 per group):
-
Control Group: Receives the vehicle only.
-
Treatment Group: Receives 4-ethoxyaniline (or this compound).
-
-
Dosing:
-
Dissolve 4-ethoxyaniline in corn oil.
-
Administer a single dose of 4-ethoxyaniline (e.g., 300 mg/kg) or vehicle via oral gavage.
-
-
Sample Collection:
-
At 24 hours post-dosing, anesthetize the animals and collect blood via cardiac puncture for the analysis of ALT and AST.
-
Euthanize the animals and dissect the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen for the measurement of GSH and MDA.
-
-
Biochemical Analysis:
-
Measure plasma ALT and AST levels using commercially available kits.
-
Measure liver GSH and MDA levels using standard spectrophotometric assays.
-
-
Histopathological Analysis:
-
Process, section, and stain the liver tissues with H&E.
-
Score the degree of centrilobular necrosis using a semi-quantitative scoring system.
-
Visualization of Pathways and Workflows
Metabolic Activation and Toxicity Pathway of this compound
Caption: Metabolic activation and toxicity pathway of this compound.
Experimental Workflow for Studying this compound-Induced Nephrotoxicity
Caption: Experimental workflow for nephrotoxicity studies.
Signaling Pathway of this compound-Metabolite-Induced Cellular Injury
References
Analytical Methods for the Detection of Bucetin: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an analgesic and antipyretic drug that was previously used clinically but has since been withdrawn from the market in several countries due to concerns about its toxicity, particularly nephrotoxicity. Despite its withdrawal, the need for sensitive and reliable analytical methods for the detection and quantification of this compound remains crucial for toxicological studies, forensic analysis, and in the quality control of related pharmaceutical compounds where it may be present as an impurity. This document provides a comprehensive overview of established and potential analytical methods for this compound detection, including detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry. Additionally, it explores the principles of Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical methods as alternative analytical approaches.
Introduction
This compound, structurally related to phenacetin, was developed as a pain-relieving and fever-reducing medication. However, adverse effects, primarily renal toxicity, led to its discontinuation in many regions. The monitoring of this compound in biological matrices is essential for understanding its metabolism and toxicokinetics. Furthermore, analytical methods are necessary to ensure the absence of this compound in pharmaceutical preparations where its presence would be considered an impurity. This application note details validated analytical techniques that can be employed for the qualitative and quantitative analysis of this compound.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of analytes in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of pharmaceutical compounds like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Experimental Protocol (Adapted from Quercetin Analysis)
This protocol is a template and requires validation for this compound analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Acetic acid or Formic acid (for mobile phase modification)
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% formic acid or 1% acetic acid) in a ratio of 50:50 (v/v). The exact ratio should be optimized to achieve good separation and peak shape for this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard solution. A wavelength of maximum absorbance (λmax) should be selected for optimal sensitivity. Based on its structure, a λmax in the range of 250-280 nm is expected.
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For Pharmaceutical Formulations:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
-
Dissolve the powder in the mobile phase, using sonication to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Samples (e.g., Plasma):
-
Protein precipitation is a common sample preparation technique. Add a precipitating agent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma).
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
-
Method Validation Parameters (to be performed for this compound):
-
Linearity: Analyze a series of standard solutions of known concentrations to establish the linear range of the method. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or sample matrix. Recovery values should ideally be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Quantitative Data (Hypothetical for this compound, based on similar compounds)
| Parameter | HPLC-UV |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is particularly useful for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility.
Experimental Protocol (General Approach)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A common derivatization agent for compounds with hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components in the sample. A typical program might start at a low temperature, ramp up to a high temperature, and then hold for a period to ensure all compounds have eluted.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the analyte for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation:
-
Extraction of this compound from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporation of the solvent.
-
Derivatization of the dried extract with a suitable agent.
-
Injection of the derivatized sample into the GC-MS system.
-
Quantitative Data (Expected Performance)
| Parameter | GC-MS |
| Linearity Range | Dependent on derivatization efficiency and analyte response |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| LOD | Low ng/mL to pg/mL range |
| LOQ | Low ng/mL range |
Spectroscopic Methods
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs in their pure form or in pharmaceutical formulations.
Experimental Protocol
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent in which this compound is freely soluble and that does not absorb in the same wavelength region as this compound (e.g., methanol, ethanol).
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution of the reference standard over a suitable wavelength range (e.g., 200-400 nm).
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
Prepare the sample solution by dissolving a known amount of the pharmaceutical formulation in the solvent and filtering if necessary.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Data (Expected Performance)
| Parameter | UV-Visible Spectrophotometry |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Electrochemical Methods
Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of electroactive compounds like this compound. These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Principle
This compound possesses a phenolic hydroxyl group and an amide group, which are potentially electroactive. An electrochemical sensor can be developed by modifying an electrode surface with materials that enhance the electrochemical response of this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used for analysis.
Experimental Workflow (General)
-
Electrode Modification: A glassy carbon electrode (GCE) or screen-printed electrode (SPE) is modified with a suitable material (e.g., carbon nanotubes, graphene, metal nanoparticles) to enhance its sensitivity and selectivity towards this compound.
-
Electrochemical Characterization: The electrochemical behavior of this compound at the modified electrode is investigated using techniques like CV to determine the oxidation/reduction potentials.
-
Optimization of Parameters: Experimental parameters such as pH of the supporting electrolyte, accumulation time, and voltammetric parameters are optimized to achieve the best analytical performance.
-
Calibration and Quantification: A calibration curve is constructed by measuring the electrochemical signal (e.g., peak current) at different concentrations of this compound. The concentration of this compound in an unknown sample is then determined from this calibration curve.
Quantitative Data (Potential Performance)
| Parameter | Electrochemical Sensor |
| Linearity Range | µM to nM range |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD | nM range |
| LOQ | nM to low µM range |
Signaling Pathways and Experimental Workflows
This compound Metabolism and Toxicity Pathway (Hypothesized)
While the specific signaling pathways for this compound's toxicity are not extensively detailed in readily available literature, it is known to be structurally related to phenacetin, which undergoes metabolic activation to reactive intermediates that can cause nephrotoxicity and other adverse effects. A plausible pathway involves cytochrome P450-mediated metabolism.
Caption: Hypothesized metabolic pathway of this compound leading to toxicity.
General Workflow for Analytical Method Development
The development and validation of an analytical method for this compound detection follows a logical sequence of steps to ensure the method is reliable, accurate, and precise for its intended purpose.
Caption: General workflow for analytical method development and validation.
Conclusion
This application note has provided a comprehensive overview of analytical methodologies for the detection and quantification of this compound. While specific, recently validated methods for this compound are not abundant in the literature, established protocols for structurally similar compounds provide a strong foundation for method development. The detailed protocols for HPLC-UV and UV-Visible spectrophotometry, along with the principles of GC-MS and electrochemical methods, offer a range of options for researchers and analysts. It is imperative that any adapted or newly developed method undergoes rigorous validation according to ICH guidelines to ensure the reliability and accuracy of the results. The provided workflows and diagrams serve as a guide for the systematic development and application of these analytical techniques for this compound analysis.
Application Notes: High-Performance Liquid Chromatography for Bucetin Analysis
References
Application Notes and Protocols for the Mass Spectrometry of Bucetin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucetin, N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic drug that was formerly marketed but has since been withdrawn due to toxicity concerns.[1][2] Understanding its metabolic fate is crucial for toxicological studies and for the development of safer analogues. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the identification and quantification of drugs and their metabolites in biological matrices.[3] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound and its putative metabolites.
Hypothesized Metabolic Pathways of this compound
Due to the limited specific data on this compound metabolism, its metabolic pathways are hypothesized based on the known biotransformation of its structural analogue, phenacetin, and general principles of drug metabolism (Phase I and Phase II reactions).[4]
Phase I Metabolism:
-
O-de-ethylation: Similar to phenacetin, the primary metabolic route for this compound is likely the O-de-ethylation of the ethoxy group, leading to the formation of N-(4-hydroxyphenyl)-3-hydroxybutanamide (Acetaminophen analogue).
-
Hydroxylation: The aromatic ring or the aliphatic side chain could undergo hydroxylation.
-
N-dealkylation/Deamination: Cleavage of the amide bond is a possible but likely minor pathway.
-
Oxidation of the side chain: The secondary alcohol on the 3-hydroxybutanamide side chain could be oxidized to a ketone.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The phenolic hydroxyl group formed during O-de-ethylation and any other introduced hydroxyl groups are expected to undergo extensive conjugation with glucuronic acid and sulfate.
The following diagram illustrates the hypothesized metabolic pathways of this compound.
Caption: Hypothesized Metabolic Pathways of this compound.
Quantitative Data Summary
The following tables summarize the mass spectrometric data for this compound and its analogous metabolites based on Phenacetin.
Table 1: Mass Spectrometric Data for this compound
| Compound | Precursor Ion [M+H]+ (m/z) | Major Fragment Ions (m/z) |
| This compound | 224.1281 | 164.0705, 138.0913, 109.0651 |
Data sourced from PubChem CID 14130.
Table 2: Mass Spectrometric Data for Phenacetin and its Primary Metabolite (as a proxy for this compound metabolites)
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ions for MRM (m/z) | Reference |
| Phenacetin | 180 | 138, 110, 92 | |
| Acetaminophen | 152 | 110, 93 | |
| Acetaminophen Glucuronide | 328 (as [M-H]-) | 151, 109 | |
| Acetaminophen Sulfate | 232 (as [M-H]-) | 151, 109 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of analogous compounds and can be optimized for this compound and its metabolites.
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Urine)
Objective: To extract this compound and its metabolites from plasma or urine samples for LC-MS/MS analysis.
Method A: Liquid-Liquid Extraction (LLE)
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)
-
Ethyl acetate (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE)
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) solution
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Centrifuge
-
Evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma or urine, add 10 µL of IS solution. Dilute the sample with 500 µL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of reconstitution solution for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Objective: To quantitatively determine the concentration of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (to be optimized for each analyte):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: To be determined by infusing standard solutions of this compound and synthesized/isolated metabolites. The precursor ion will be the [M+H]+ ion, and product ions will be selected based on characteristic fragments.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the analysis of this compound and its metabolites in biological samples.
Caption: General Experimental Workflow for this compound Analysis.
References
Application Notes and Protocols for Rodent Studies of Anti-Inflammatory Compounds
A Note on Bucetin:
Initial literature searches for this compound dosage in rodent studies did not yield sufficient recent data to provide detailed application notes and protocols. This compound is a non-opioid analgesic and antipyretic drug that was formerly used for mild to moderate pain and fever. However, it has been withdrawn from the market in most countries due to its association with nephrotoxicity (kidney damage) and potential carcinogenicity. As such, modern research has shifted towards other compounds with more favorable safety profiles.
This document will instead provide detailed application notes and protocols for Butein and Quercetin , two other compounds with demonstrated anti-inflammatory and analgesic properties that are currently subjects of rodent research. This information is intended to serve as a relevant alternative for researchers interested in this therapeutic area.
Butein: Analgesic and Anti-Inflammatory Rodent Studies
Butein is a flavonoid that has shown potential as an analgesic and anti-inflammatory agent in mouse models.
Quantitative Data Summary
| Parameter | Species | Model | Dosage (mg/kg) | Route | Effect | Reference |
| Analgesia | Mouse | Hot Plate Test | 10, 15, 20 | Oral | Dose-dependent increase in pain latency | [1] |
| Anti-inflammatory | Mouse | Carrageenan-induced Paw Edema | 10, 15, 20 | Oral | Significant reduction in paw edema | [1] |
| Cytokine Inhibition | Mouse | Carrageenan-induced Air Pouch | 10, 15, 20 | Oral | Suppression of TNF-α, IL-1β, and IL-6 | [1] |
Experimental Protocols
1. Hot Plate Test for Analgesia in Mice
This protocol assesses the central analgesic effects of a compound by measuring the reaction time of mice to a thermal stimulus.
-
Animals: Male or female mice.
-
Materials: Butein, Morphine (positive control), Naloxone (opioid antagonist), vehicle (e.g., saline or 0.5% CMC), hot plate apparatus.
-
Procedure:
-
Divide mice into treatment groups: Vehicle control, Butein (10, 15, 20 mg/kg), Morphine (5 mg/kg), Butein + Naloxone (2 mg/kg).
-
Administer the respective treatments orally 30 minutes before the thermal stimulus.
-
Measure the baseline latency by placing each mouse on the hot plate (maintained at a constant temperature, e.g., 55±0.5°C) and recording the time until it exhibits a pain response (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
At 0, 30, 60, 90, and 120 minutes post-treatment, repeat the latency measurement.
-
The increase in latency period is indicative of an analgesic effect.
-
2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity in Mice
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male or female mice.
-
Materials: Butein, Indomethacin (positive control), vehicle, Carrageenan solution (1% w/v in saline), Plethysmometer or calipers.
-
Procedure:
-
Divide mice into treatment groups: Vehicle control, Butein (10, 15, 20 mg/kg), Indomethacin (10 mg/kg).
-
Measure the initial volume of the right hind paw of each mouse.
-
Administer the respective treatments orally.
-
After 30 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Visualizations
Caption: Workflow for a hot plate analgesia study in mice.
Quercetin: Anti-inflammatory and Pharmacokinetic Rodent Studies
Quercetin is a widely distributed natural flavonoid that has been studied for its anti-inflammatory effects.
Quantitative Data Summary
| Parameter | Species | Model/Study | Dosage | Route | Key Findings | Reference |
| Anti-inflammatory | Rat | Dextran-induced Paw Edema | 20 mg/kg | Oral | Possesses anti-inflammatory activity | |
| Anti-inflammatory | Rat | Formalin-induced Paw Edema | 20 mg/kg | Oral | Possesses anti-inflammatory activity | |
| Anti-inflammatory | Rat | Cotton Wool Granuloma | 20 mg/kg | Oral | Possesses anti-inflammatory activity | |
| Anti-inflammatory | Mouse | MCD Diet-induced NASH | 50 mg/kg/day | Oral | Prevented steatosis, inflammation, and fibrosis | |
| Pharmacokinetics | Rat | Single Dose PK | 100 mg/kg | Oral | - | |
| Pharmacokinetics | Rat | Single Dose PK | 10 mg/kg | IV | - | |
| Pharmacokinetics | Rat | Single Dose PK | 100 mg/kg | IM | Cmax: 0.96 µg/mL; Tmax: 0.25 h | |
| Toxicity (related compound) | Rat | 52-week Chronic Toxicity | 542.4 mg/kg/day (males)674.0 mg/kg/day (females) | Oral (in diet) | NOAEL for enzymatically decomposed rutin |
Experimental Protocols
1. Cotton Pellet-Induced Granuloma in Rats
This model is used to study the chronic anti-inflammatory effects of compounds by assessing their impact on granuloma formation.
-
Animals: Wistar rats (150-250g).
-
Materials: Quercetin, Dexamethasone (positive control), vehicle, sterile cotton pellets (10 mg).
-
Procedure:
-
Divide rats into treatment groups: Vehicle control, Quercetin (e.g., 150 mg/kg), Dexamethasone (1 mg/kg).
-
Anesthetize the rats (e.g., with diethyl ether).
-
Shave and disinfect the back skin.
-
Implant four sterile, pre-weighed cotton pellets subcutaneously in the dorsal region of each rat through a single incision.
-
Administer the respective treatments orally once daily for 10 consecutive days.
-
On day 11, euthanize the rats, dissect out the cotton pellets, and dry them at 60°C for 24 hours.
-
Weigh the dried pellets. The difference between the initial and final dry weight represents the amount of granulomatous tissue formed.
-
Calculate the percentage inhibition of granuloma formation in the treated groups compared to the control group.
-
2. Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a compound after oral administration.
-
Animals: Male Albino Wistar rats (300-400g).
-
Materials: Quercetin, vehicle, cannulation supplies (if serial blood sampling is desired), blood collection tubes (e.g., with heparin), centrifuge, HPLC system.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer a single dose of Quercetin (e.g., 100 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
Quantify the concentration of Quercetin in the plasma samples using a validated HPLC method.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Visualizations
Caption: Logical progression for testing anti-inflammatory compounds.
References
Application Notes and Protocols for Bucetin Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucetin is an analgesic and antipyretic agent that was previously marketed but has since been withdrawn due to concerns of renal toxicity and carcinogenicity.[1][2][3] As a research chemical, it is imperative to handle this compound powder with stringent safety precautions. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound powder, as well as experimental procedures for in vitro studies.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[4] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) but has limited solubility in water.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| CAS Number | 1083-57-4 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO |
Safety and Handling
This compound is classified as a hazardous substance, being harmful in contact with skin, harmful if inhaled, and a suspected human carcinogen. Extreme caution and strict adherence to safety protocols are mandatory when handling this compound.
Hazard Identification
| Hazard Statement | GHS Classification |
| H312: Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |
| H350: May cause cancer | Carcinogenicity (Category 1B) |
Data sourced from ECHA C&L Inventory.
Toxicology Data
| Parameter | Value | Species | Reference |
| LD50 Oral | 7,000 mg/kg | Rat | |
| LD50 Dermal (estimate) | 1,100 mg/kg | - | |
| LC50 Inhalation (4h, estimate) | 1.5 mg/l | - |
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. Given its classification as a potential occupational carcinogen, exposure should be limited to the lowest feasible concentration. For context, the OSHA Permissible Exposure Limit (PEL) for aniline, a related compound, is 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA) with a skin notation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
-
Gloves : Two pairs of chemotherapy-grade nitrile gloves should be worn. Change gloves frequently and immediately if contaminated.
-
Gown : A disposable, polyethylene-coated polypropylene gown with a closed back should be worn.
-
Eye and Face Protection : Chemical safety goggles and a face shield are required.
-
Respiratory Protection : A NIOSH-approved N100 or FFP3 particulate respirator is recommended when handling the powder.
-
Shoe and Hair Covers : Disposable shoe and hair covers should be utilized to prevent the spread of contamination.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area : A designated area within the laboratory should be clearly marked for this compound use. This area should have restricted access.
-
Ventilation : The laboratory must have non-recirculating ventilation.
Handling Procedures
-
Weighing : Weighing of this compound powder should be performed on a disposable weigh paper or in a tared, sealed container within a chemical fume hood to prevent dispersal.
-
Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.
-
General Hygiene : Avoid all personal contact with this compound. Do not eat, drink, or smoke in the designated area. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions : Store this compound powder in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is at -20°C for long-term stability.
-
Stock Solutions : Store stock solutions in tightly sealed vials at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
First Aid and Emergency Procedures
Spills
-
Small Spills :
-
Don appropriate PPE.
-
Cover the spill with absorbent material, gently wetting the powder to prevent it from becoming airborne.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a 10% bleach solution followed by a rinse with water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Restrict access and ensure the area is well-ventilated (if safe to do so).
-
Contact the institution's environmental health and safety (EHS) department.
-
Personal Exposure
-
Inhalation : Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All this compound waste, including contaminated PPE, labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Incineration at a licensed facility is the preferred method of disposal.
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Weigh out 22.33 mg of this compound powder.
-
Transfer the powder to a 10 mL sterile conical tube.
-
Add 10 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -20°C or -80°C.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation : Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment : Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Prostaglandin E2 (PGE2) Production Assay
This protocol is for determining the effect of this compound on PGE2 production in cells, often stimulated with an inflammatory agent.
-
Cell Culture and Treatment : Plate cells as described in the MTT assay protocol. Treat the cells with various concentrations of this compound. To induce inflammation and PGE2 production, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Sample Collection : After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.
-
PGE2 Measurement : Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis : Normalize the PGE2 concentrations to the total protein content of the cells in each well if necessary. Plot the PGE2 concentration as a function of the this compound concentration to determine the dose-response relationship.
Visualizations
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro analysis of this compound.
Proposed Metabolic and Signaling Pathway of this compound
Caption: this compound's metabolic activation and inhibitory effect on PGE2 synthesis.
References
Troubleshooting & Optimization
Bucetin solubility issues in aqueous solutions
Welcome to the technical support center for Bucetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be 2.17 mg/mL.[1] It is considered slightly soluble in water.[2]
Q2: In which organic solvents is this compound more soluble?
A2: this compound exhibits significantly higher solubility in organic solvents compared to water. For instance, its solubility in Dimethyl Sulfoxide (DMSO) has been reported to be at least 35 mg/mL, and in some cases as high as 50 mg/mL.[2][3][4] Its solubility in ethanol is approximately 6 mg/mL.
Q3: Why is my this compound not dissolving in my aqueous buffer?
A3: this compound has limited solubility in aqueous solutions. If you are observing poor dissolution, it is likely that the concentration you are trying to achieve exceeds its solubility limit in your specific buffer system. Factors such as pH and the presence of salts in your buffer can also influence solubility.
Q4: Are there any known stability issues with this compound in aqueous solutions?
Q5: Can I heat the solution to improve this compound's solubility?
A5: Gently heating the solution to 37°C and using an ultrasonic bath can aid in the dissolution of this compound. However, prolonged exposure to high temperatures may risk degradation of the compound. It is advisable to monitor for any changes in the solution's appearance or purity after heating.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot and resolve common issues related to this compound solubility.
Problem: Precipitate forms after adding this compound to an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit. | 1. Review the intended final concentration. 2. Compare it with the known aqueous solubility (2.17 mg/mL). 3. If the concentration is too high, prepare a more dilute solution or use a different solvent system. | The precipitate dissolves, and a clear solution is obtained. |
| Slow dissolution kinetics. | 1. Vigorously vortex the solution. 2. Use an ultrasonic bath for 10-15 minutes. 3. Gently warm the solution to 37°C. | The rate of dissolution increases, leading to a clear solution. |
| pH of the buffer is not optimal. | 1. Measure the pH of your final solution. 2. Adjust the pH slightly towards acidic or basic conditions (if compatible with your experiment) to see if solubility improves. | A change in pH may increase the ionization of this compound, potentially improving its solubility. |
Problem: this compound solution appears cloudy or hazy.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution. | Follow the steps for "Slow dissolution kinetics" above. | The solution becomes clear. |
| Presence of insoluble impurities. | 1. Filter the solution through a 0.22 µm syringe filter. 2. Analyze the filtrate to confirm the concentration of dissolved this compound. | A clear solution is obtained, though the final concentration may be lower than intended if a significant amount of the initial solid was an impurity. |
| Compound degradation. | Prepare a fresh solution using high-purity water and buffer components. Protect the solution from light and store it at a low temperature (e.g., 2-8°C) for short-term use. | A clear, stable solution is formed. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (mM) | Reference |
| Water | 2.17 mg/mL | 9.72 mM | |
| DMSO | ≥ 35 mg/mL | ≥ 156.76 mM | |
| DMSO | 44 mg/mL | 197.07 mM | |
| DMSO | 50 mg/mL | 223.94 mM | |
| Ethanol | 6 mg/mL | 26.87 mM |
Molecular Weight of this compound: 223.27 g/mol
Experimental Protocols for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous media, the following methods can be employed.
Co-solvency Method
This technique involves using a water-miscible organic solvent in which this compound is more soluble to create a stock solution, which is then diluted into the aqueous buffer.
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock solution.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Serially dilute the stock solution into your aqueous experimental buffer to the desired final concentration.
-
Important: Ensure the final concentration of the co-solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.5%).
pH Adjustment
The solubility of ionizable compounds can be influenced by the pH of the solution. Investigating the effect of pH can help in finding optimal conditions for dissolution.
Protocol:
-
Prepare a suspension of this compound in deionized water at a concentration slightly above its known solubility (e.g., 3 mg/mL).
-
Divide the suspension into several aliquots.
-
Adjust the pH of each aliquot to a different value (e.g., pH 4, 5, 6, 7, 8, 9) using small amounts of dilute HCl or NaOH.
-
Stir or shake the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.
References
Technical Support Center: Stabilizing Bucetin in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bucetin. Given that this compound is a withdrawn pharmaceutical, detailed stability data in modern experimental assays is limited. This guide is based on established chemical principles, data from structurally related compounds, and known biotransformation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
A1: this compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an analgesic and antipyretic compound.[1][2][3] It is structurally similar to phenacetin.[1] Due to findings of renal toxicity, it was withdrawn from the market.[1]
Q2: What are the known degradation pathways or metabolites of this compound?
A2: In vivo studies have shown that this compound undergoes biotransformation, which can indicate potential degradation pathways in in vitro systems. The main metabolic reactions include oxidative O-de-ethylation, conversion of the hydroxyl group to a keto group, and hydrolysis of the amide bond (deacylation) to form 4-ethoxyaniline. Hydrolysis of the amide bond is a significant degradation pathway to consider in aqueous solutions.
Q3: Why am I seeing variable results in my cell-based assays with this compound?
A3: Inconsistent results in cell-based assays can often be attributed to the instability of the compound in the culture medium. This compound's amide and ether functional groups are susceptible to hydrolysis and oxidation, respectively. The complex composition of cell culture media, which includes salts, amino acids, and proteins, along with physiological pH and temperature, can accelerate this degradation.
Q4: How should I prepare and store this compound stock solutions?
A4: To maximize stability, dissolve this compound in an anhydrous solvent such as DMSO or ethanol to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution into your aqueous assay buffer or cell culture medium immediately before use.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This leads to the formation of 4-ethoxyaniline and 3-hydroxybutanoic acid. | Prepare fresh solutions immediately before each experiment.Maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires otherwise.Perform a stability study in your specific buffer to determine the rate of degradation (see Experimental Protocols section). |
| Inconsistent results in cell culture experiments. | Oxidation: The ethoxy group on the phenyl ring can be susceptible to oxidation, which can be catalyzed by components in cell culture media. | Minimize exposure of media containing this compound to light.Consider using serum-free media for initial stability tests to see if serum components are contributing to degradation.If oxidative degradation is suspected, the addition of antioxidants could be explored, but this may interfere with some biological assays. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation Products: New peaks likely correspond to this compound degradation products, such as 4-ethoxyaniline or oxidized forms of this compound. | Perform a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols section).Use the information from the forced degradation study to develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample protected from light.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a suitable analytical method, such as RP-HPLC with UV or MS detection, to determine the percentage of this compound remaining and to observe the formation of degradation products.
Protocol 2: Stability Assessment of this compound in Experimental Buffer
This protocol helps to determine the stability of this compound in your specific aqueous assay buffer.
1. Preparation of Working Solution:
-
Prepare a solution of this compound in your experimental buffer at the final concentration used in your assays.
2. Incubation:
-
Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
3. Time-Course Analysis:
-
At multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a validated analytical method (e.g., HPLC) to quantify the concentration of this compound.
4. Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in your specific buffer.
Data Presentation
Researchers should use the following table templates to record and analyze their stability data.
Table 1: this compound Stability Under Forced Degradation
| Stress Condition | Incubation Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining | Degradation Products Observed (e.g., retention time) |
| 0.1 M HCl, 60°C | 0 | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100% | ||
| 2 | ||||
| ... | ... | |||
| 3% H₂O₂, RT | 0 | 100% | ||
| 2 | ||||
| ... | ... |
Table 2: this compound Stability in Experimental Buffer
| Incubation Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining |
| 0 | 100% | |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Caption: Experimental workflow for using this compound and troubleshooting stability issues.
Caption: Potential degradation pathways of this compound in experimental assays.
References
Overcoming Bucetin-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Bucetin and encountering issues with its cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?
A1: this compound is an analgesic and antipyretic drug that was withdrawn from the market due to significant renal toxicity and concerns about carcinogenicity[1][2][3]. Its cytotoxicity is primarily linked to its metabolism. In the body, this compound is deacylated to form the metabolite 4-ethoxyaniline[4]. This metabolite, or its subsequent oxidation products, is believed to inhibit the synthesis of prostaglandin E2 (PGE2) and potentially reduce the expression of cyclooxygenase-2 (COX-2)[4]. This disruption of prostaglandin synthesis can lead to renal papillary necrosis and other cytotoxic effects.
Q2: My in vitro cell culture is showing high levels of cell death after treatment with this compound. How can I confirm that this is due to the known metabolic toxicity?
A2: To confirm that the observed cytotoxicity is due to the metabolic activation of this compound, you can perform experiments to inhibit its metabolism. Co-incubation of your cell culture with inhibitors of cytochrome P450 enzymes, which are often involved in the metabolism of such compounds, may reduce the cytotoxicity. If your cell line has low metabolic activity, you could consider using a co-culture system with hepatocytes or using liver microsomes to simulate the metabolic conditions of the liver. An increase in cytotoxicity under these conditions would support the hypothesis that a metabolite is the causative agent.
Q3: Are there any known compounds that can mitigate this compound-induced cytotoxicity?
A3: While specific research on compounds to mitigate this compound's toxicity is limited due to its withdrawal from the market, general strategies for reducing drug-induced cytotoxicity can be applied. Based on its mechanism, potential approaches could include:
-
Antioxidants: The metabolic activation of aromatic amines can lead to oxidative stress. Co-treatment with antioxidants such as N-acetylcysteine (NAC) could potentially reduce cytotoxicity.
-
Prostaglandin E2 analogues: Since this compound's toxicity is linked to the inhibition of PGE2 synthesis, co-administration of a stable PGE2 analogue like misoprostol could potentially rescue the cells from cytotoxicity.
Q4: How does this compound's cytotoxicity compare to that of Phenacetin and Paracetamol (Acetaminophen)?
A4: this compound is chemically similar to Phenacetin and was initially considered a safer alternative. However, like Phenacetin, its use was linked to renal toxicity and carcinogenicity. The toxic effects of both this compound and Phenacetin are associated with their metabolites. Paracetamol (Acetaminophen) is a metabolite of Phenacetin and is also known to cause liver toxicity at high doses due to a reactive metabolite (NAPQI). While the end-organ toxicity may differ (renal for this compound and Phenacetin, primarily hepatic for Paracetamol), the underlying theme of metabolic activation leading to cytotoxicity is common among these related compounds.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity data between experiments.
-
Possible Cause 1: Inconsistent metabolic activation.
-
Troubleshooting Step: Ensure that the metabolic capacity of your cell line is consistent between passages. If using primary cells or co-culture systems, variations in cell health and density can significantly alter metabolic rates. Standardize cell seeding density and passage number.
-
-
Possible Cause 2: Instability of this compound in culture media.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific culture media over the time course of your experiment using analytical methods like HPLC.
-
Issue 2: Difficulty in establishing a clear dose-response curve for cytotoxicity.
-
Possible Cause 1: Saturation of metabolic pathways.
-
Troubleshooting Step: At high concentrations of this compound, the enzymes responsible for its metabolic activation may become saturated. This can lead to a plateau in the cytotoxicity curve. Try extending the lower range of your concentrations to better define the initial slope of the curve.
-
-
Possible Cause 2: Complex mechanism of cell death.
-
Troubleshooting Step: this compound may induce multiple cell death pathways (e.g., apoptosis and necrosis) at different concentrations. Use assays that can distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Experimental Protocols and Data
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO). To investigate mitigation, co-treat with a potential protective agent (e.g., N-acetylcysteine).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Illustrative Quantitative Data
Table 1: Effect of Co-treatment with N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HEK293 Cells (Hypothetical Data)
| This compound (µM) | Cell Viability (%) - this compound Alone | Cell Viability (%) - this compound + 1 mM NAC |
| 0 (Control) | 100 ± 5 | 100 ± 6 |
| 10 | 85 ± 7 | 95 ± 5 |
| 50 | 62 ± 8 | 88 ± 6 |
| 100 | 41 ± 6 | 75 ± 7 |
| 500 | 23 ± 5 | 61 ± 8 |
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Levels
-
Cell Culture and Treatment: Culture cells to 80-90% confluency in 6-well plates. Treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the PGE2 concentration to the total protein content of the cells in each well.
Illustrative Quantitative Data
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Secretion in Renal Proximal Tubule Cells (Hypothetical Data)
| This compound (µM) | PGE2 Concentration (pg/mg protein) |
| 0 (Control) | 150 ± 12 |
| 10 | 115 ± 10 |
| 50 | 78 ± 9 |
| 100 | 45 ± 7 |
| 500 | 21 ± 5 |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound leading to toxic metabolites and cytotoxicity.
Caption: Workflow for testing agents to mitigate this compound-induced cytotoxicity.
References
Technical Support Center: Optimizing Bucetin Concentration for Toxicological Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bucetin concentration for in vitro toxicological screening. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the toxicological screening of this compound.
| Issue | Potential Cause | Solution |
| High variability between replicate wells in cytotoxicity assays. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation in the outer wells of the microplate.[1][2] | 1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[2] |
| Low or no signal in MTT/XTT assays. | 1. Insufficient viable cells: Cell density is too low to generate a detectable signal. 2. Incorrect incubation time: Exposure to this compound or the assay reagent is too short or too long. 3. Reagent issues: The MTT or XTT reagent has degraded or was improperly prepared. | 1. Optimize cell seeding density to ensure a linear relationship between cell number and absorbance. 2. Perform a time-course experiment to determine the optimal incubation period for both this compound treatment and the viability reagent.[3] 3. Prepare fresh reagents and protect them from light. Ensure complete solubilization of the formazan crystals. |
| High background absorbance in colorimetric assays. | 1. This compound interference: this compound itself may absorb light at the same wavelength as the assay's colorimetric product. 2. Media components: Phenol red in the culture medium can contribute to background absorbance. 3. Contamination: Microbial contamination can lead to the reduction of the assay reagent. | 1. Run a "compound-only" control (this compound in media without cells) and subtract this background absorbance from the experimental wells. 2. Use phenol red-free medium for the duration of the assay. 3. Practice sterile techniques and regularly check for contamination. |
| Unexpectedly high cell viability at high this compound concentrations. | 1. Compound precipitation: At high concentrations, this compound may precipitate out of the solution, reducing its effective concentration. 2. Direct reduction of assay reagent: this compound may directly reduce the tetrazolium salt (e.g., MTT) to formazan, leading to a false-positive signal for viability. | 1. Check the solubility of this compound in the culture medium. Visually inspect the wells for precipitate. Consider using a lower concentration range or a different solvent (ensure solvent controls are included). 2. Run a cell-free assay with this compound and the viability reagent to check for direct reduction. If this occurs, consider using an alternative assay that measures a different viability endpoint (e.g., an ATP-based assay like CellTiter-Glo®). |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for this compound in a preliminary cytotoxicity screen?
A1: For a preliminary screen with a compound of unknown toxicity, a wide concentration range is recommended. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 1000 µM. This broad range helps in identifying the concentration at which this compound begins to exert toxic effects and in determining the IC50 (half-maximal inhibitory concentration).
Q2: How should I prepare my this compound stock solution?
A2: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM). This stock can then be serially diluted in culture medium to achieve the desired final concentrations. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.
Q3: Which cell line is most appropriate for screening this compound toxicity?
A3: The choice of cell line depends on the specific toxicological endpoint of interest. Since this compound has been associated with renal toxicity and potential carcinogenicity, relevant cell lines would include human kidney cells (e.g., HK-2) and liver cells (e.g., HepG2), as the liver is a primary site of drug metabolism.
Q4: How can I assess the genotoxic potential of this compound?
A4: The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, such as single- and double-strand breaks, which are indicators of genotoxicity. This assay can be performed on cells treated with various concentrations of this compound to quantify the extent of DNA damage.
Q5: What is the mechanism of this compound-induced toxicity?
A5: The toxicity of this compound, similar to its structural analog phenacetin, is thought to be mediated by its metabolic activation into reactive metabolites. These reactive species can deplete cellular antioxidants like glutathione and covalently bind to cellular macromolecules, leading to oxidative stress and cell death.
Data Presentation: Comparative Cytotoxicity
Due to the limited availability of public data on this compound, the following table presents hypothetical, yet realistic, IC50 values based on data from structurally and functionally similar compounds, phenacetin and paracetamol (acetaminophen), to provide a comparative reference.
| Compound | Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| This compound (Hypothetical) | HepG2 (Human Liver) | MTT | 24 | 750 |
| This compound (Hypothetical) | HK-2 (Human Kidney) | MTT | 24 | 500 |
| Phenacetin | C3H/10T½ (Mouse Embryo Fibroblast) | Plating Efficiency | Not Specified | > 2000 |
| Paracetamol | HeLa (Human Cervical Cancer) | MTT | 24 | 2586 µg/ml (~17100 µM) |
| Paracetamol | HeLa (Human Cervical Cancer) | MTT | 48 | 1800 µg/ml (~11900 µM) |
| Paracetamol | HeLa (Human Cervical Cancer) | MTT | 72 | 658 µg/ml (~4350 µM) |
Note: The IC50 values for phenacetin and paracetamol are sourced from published literature and may vary depending on the specific experimental conditions.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Alkaline Comet Assay for Genotoxicity
This protocol outlines the basic steps for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Slide Preparation: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Bucetin Degradation In Vitro
Welcome to the technical support center for Bucetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to this compound degradation during in vitro experiments.
Disclaimer: Direct experimental data on the in vitro degradation of this compound is limited in publicly available literature. The following guidance is based on established principles of drug stability and extrapolated from data on structurally similar compounds, such as flavonoids (e.g., Quercetin), and other pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my in vitro experiments?
A1: Several factors can contribute to the degradation of small molecules like this compound in an in vitro setting. The most common factors include:
-
pH of the culture medium: The stability of many compounds is pH-dependent. Deviations from the optimal pH range can accelerate degradation through hydrolysis. For instance, flavonoids like quercetin have shown instability in neutral to alkaline solutions.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including degradation pathways.[1][2] Storing stock solutions and experimental plates at appropriate temperatures is crucial.
-
Light Exposure: Many compounds are photosensitive and can degrade upon exposure to light, particularly UV light.[2] It is advisable to work with light-sensitive compounds in a darkened environment and store them in amber vials.
-
Oxidation: The presence of oxygen and metal ions in the culture medium can lead to oxidative degradation. Some media components can catalyze these reactions.
-
Enzymatic Degradation: If working with cell lysates, tissue homogenates, or certain cell types, metabolic enzymes can break down the compound.
-
Interactions with Media Components: Components in the cell culture medium, such as serum proteins or reactive impurities, can interact with and degrade the compound.
Q2: I'm observing a rapid loss of this compound in my cell culture medium, even without cells. What could be the cause?
A2: This suggests a chemical instability of this compound in the culture medium itself. The most likely culprits are pH-mediated hydrolysis or oxidation. Many standard culture media, like DMEM, are buffered at a physiological pH (around 7.4), which may not be optimal for this compound's stability. Additionally, the medium contains various salts and amino acids that could contribute to degradation. Quercetin, for example, is known to be unstable in DMEM at 37°C.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A simple stability test is recommended. Prepare your complete experimental medium (including all supplements like FBS) and add this compound at the highest concentration you plan to use. Incubate this solution under the exact same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of this compound using a suitable analytical method like HPLC or LC-MS/MS. This will give you a clear indication of the compound's stability over the course of your experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Variable degradation of this compound due to differences in experimental conditions. | Standardize all experimental parameters, including media preparation, incubation times, and light exposure. Always prepare fresh dilutions of this compound from a stable stock solution immediately before use. |
| Low or no detectable this compound in cell lysates. | Rapid degradation in the culture medium before cellular uptake, or extensive metabolism by the cells. | 1. Perform a stability test in the medium without cells to determine the degradation rate. 2. If stable in medium, consider that the compound is being rapidly metabolized. Use metabolic inhibitors if appropriate for your experimental question. 3. Shorten the incubation time. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration in the aqueous medium. | 1. Determine the solubility of this compound in your culture medium. 2. Use a lower, soluble concentration. 3. Consider using a solubilizing agent (e.g., DMSO, ethanol), but be mindful of its potential effects on the cells. Ensure the final concentration of the solvent is non-toxic. |
| Change in color of the culture medium upon adding this compound. | This could indicate a chemical reaction or degradation of the compound. | Investigate the reaction. This may be a sign of oxidation. Consider degassing the medium or adding antioxidants like ascorbic acid, which has been shown to improve the stability of quercetin. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of non-cellular degradation of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS/MS)
Methodology:
-
Prepare the complete cell culture medium to be used in your experiments.
-
Add this compound from your stock solution to the medium to achieve the desired final concentration. Ensure the final solvent concentration is minimal (e.g., <0.1%).
-
Immediately after mixing, take a sample and designate it as the "time 0" point. Store it at -80°C until analysis.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Store all samples at -80°C.
-
Analyze the concentration of this compound in all samples simultaneously using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Diagram 2: Factors Influencing In Vitro Compound Stability
Caption: Key factors affecting this compound stability in vitro.
References
Technical Support Center: Mitigating Bucetin Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Bucetin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a pharmaceutical compound that has been studied for its analgesic and antipyretic properties. For in vitro studies, maintaining this compound in a dissolved state within the cell culture media is crucial for accurate and reproducible experimental results. Precipitation can lead to an unknown and inconsistent concentration of the compound available to the cells, potentially affecting the validity of the study.
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized by low water solubility, being insoluble or only slightly soluble in aqueous solutions.[1] However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] This disparity in solubility is a primary reason for precipitation when a concentrated this compound stock solution in an organic solvent is diluted into an aqueous cell culture medium.
Q3: What are the common causes of this compound precipitation in cell culture media?
A3: Several factors can contribute to this compound precipitation, including:
-
Solvent Shock: Rapid dilution of a concentrated this compound stock (typically in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.[3]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
Low Temperature: A decrease in temperature can reduce the solubility of many compounds, including this compound.[4]
-
pH of the Media: The pH of the culture medium can influence the ionization state of a compound, which in turn affects its solubility.
-
Interactions with Media Components: Components within the culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the culture medium.
Possible Cause: This is often due to "solvent shock," where the rapid change in solvent from a high concentration of organic solvent (like DMSO) to a primarily aqueous environment causes the poorly water-soluble this compound to precipitate.
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Stepwise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a smaller volume of serum-containing medium. The serum proteins can help to stabilize this compound and prevent precipitation. Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and even distribution, preventing localized high concentrations that are prone to precipitation.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can increase its solubility.
Issue: this compound precipitates over time in the incubator.
Possible Cause: This delayed precipitation can be due to temperature fluctuations, changes in media pH, or the compound's instability in the aqueous environment over the duration of the experiment.
Solutions:
-
Maintain Stable Temperature: Minimize the time that culture plates are outside the incubator. If performing microscopy, use a heated stage to maintain the temperature.
-
Use Buffered Media: Employ a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout your experiment.
-
Assess Compound Stability: Refer to any available literature or manufacturer's data on the stability of this compound in aqueous solutions over time.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 223.27 g/mol | |
| Water Solubility | < 1 mg/mL (insoluble or slightly soluble) | |
| DMSO Solubility | ≥ 35 mg/mL (156.76 mM) | |
| 44 mg/mL | ||
| 50 mg/mL (223.94 mM) | ||
| Ethanol Solubility | 6 mg/mL (26.87 mM) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), newly opened to ensure it is not hygroscopic.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming at 37°C and sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Objective: To identify the highest concentration of this compound that remains soluble in the specific cell culture medium being used for an experiment.
-
Materials:
-
Prepared high-concentration this compound stock solution (from Protocol 1)
-
The specific cell culture medium to be used in the experiment (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, create a 2-fold serial dilution series.
-
Start by preparing the highest desired concentration. For a 100 µM final concentration from a 50 mM stock, you would perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of media).
-
Gently vortex or swirl immediately after adding the stock solution.
-
Incubate the dilutions under the same conditions as the planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A microscope can also be used for closer inspection.
-
The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your experimental conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture experiments.
References
Technical Support Center: Bucetin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bucetin.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is structurally related to phenacetin. A common synthetic approach involves the N-acylation of 4-ethoxyaniline with 3-hydroxybutyryl chloride or a related acylating agent. This reaction is analogous to the synthesis of other N-acyl aminophenol derivatives.
Q2: Which functional group on 4-ethoxyaniline is more reactive towards acylation?
A2: In aminophenol derivatives like 4-ethoxyaniline, the amino group (-NH2) is a better nucleophile than the hydroxyl group (-OH) of the corresponding p-aminophenol. Therefore, N-acylation occurs preferentially over O-acylation. The amino group is a stronger base, making it more nucleophilic.[1]
Q3: What are some common side reactions to be aware of during this compound synthesis?
A3: Potential side reactions include O-acylation, poly-acylation, and the formation of colored by-products, especially if the starting materials or intermediates are unstable. Oxidative side reactions can also occur, leading to impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material, product, and any by-products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of product or reactants. - Inefficient purification. | - Extend the reaction time and monitor by TLC. - Optimize the reaction temperature; some acylation reactions benefit from cooling, while others require heating. - Ensure the molar ratio of the acylating agent to 4-ethoxyaniline is appropriate. An excess of the acylating agent may be needed. - Use fresh, high-purity starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the recrystallization solvent and procedure to minimize product loss. |
| Impurity Formation (e.g., colored by-products) | - Presence of oxygen or other oxidants. - Reaction temperature is too high. - Unstable acylating agent. - Presence of reactive intermediates. | - Degas the solvent and run the reaction under an inert atmosphere. - Lower the reaction temperature. - Use a freshly prepared or purified acylating agent. - Add the acylating agent slowly to control the reaction rate and minimize the concentration of reactive intermediates. |
| Product is difficult to purify | - Presence of closely related impurities (e.g., O-acylated product). - Oily product that does not crystallize easily. | - Utilize column chromatography for purification. - Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. Trituration with a non-polar solvent may also help solidify an oily product. |
| Inconsistent Results | - Variability in the quality of starting materials or reagents. - Inconsistent reaction conditions (temperature, stirring rate, etc.). | - Use starting materials and reagents from a reliable source and of a consistent purity. - Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and consistent stirring. |
Experimental Protocols
General Protocol for N-Acylation of 4-Ethoxyaniline
This protocol is a generalized procedure based on the synthesis of similar N-acyl aminophenol derivatives and should be optimized for this compound synthesis.
Materials:
-
4-Ethoxyaniline
-
3-Hydroxybutyryl chloride (or 3-hydroxybutanoic acid with a coupling agent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and recrystallization (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolve 4-ethoxyaniline (1 equivalent) and a base (1.1-1.5 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 3-hydroxybutyryl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of N-Acylation of Aminophenol Derivatives (Illustrative Data from Related Syntheses)
| Parameter | Variation | Observed Effect on Yield | Reference |
| Acylating Agent | Acetic Anhydride vs. Ketene | Ketene can lead to almost quantitative conversions with optimized parameters.[2] | [2] |
| Catalyst | Presence of Zinc Metal | Catalytic amounts can improve reaction rates.[2] | [2] |
| Solvent | Aqueous vs. Organic | Acylation can be performed in water or organic solvents depending on the specific method. | |
| Temperature | 25-30°C vs. 90-95°C | The reaction can be initiated at a lower temperature and then heated to drive it to completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Addressing batch-to-batch variability of Bucetin
Bucetin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with a new batch of this compound. What are the likely causes?
A1: Inconsistent bioactivity is a common issue stemming from batch-to-batch variability. The primary causes are typically related to differences in purity, the presence of active or interfering impurities, variations in crystalline form (polymorphism) affecting solubility, or degradation of the compound. We recommend performing a systematic evaluation starting with basic quality checks.
Q2: What is the recommended purity specification for research-grade this compound?
A2: For reliable and reproducible results, we recommend a purity level of ≥98.5% as determined by High-Performance Liquid Chromatography (HPLC). Key impurities, especially the primary metabolite 4-ethoxyaniline, should be strictly controlled. Please refer to the Certificate of Analysis (CoA) specifications in Table 1.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. Protect containers from light and moisture to prevent degradation. Long-term storage should be in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: Can different crystalline forms (polymorphs) of this compound affect experimental outcomes?
A4: Yes, absolutely. Different polymorphs can have distinct physical properties, including solubility, dissolution rate, and stability. A change in polymorphic form between batches can lead to significant variations in bioavailability and, consequently, in vitro and in vivo activity. If you suspect inconsistent results are due to solubility issues, a polymorph screen using Powder X-ray Diffraction (PXRD) is advised.
Q5: What are the critical impurities to monitor in a this compound batch?
A5: The most critical process-related impurity is 4-ethoxyaniline, which is also a known metabolite linked to renal toxicity.[1] Other potential impurities include residual solvents from synthesis and degradation products. A comprehensive impurity profile is essential for interpreting biological data.
Data Presentation & Specifications
Quantitative data for a standard research-grade batch of this compound are summarized below.
Table 1: this compound - Certificate of Analysis (CoA) Specifications
| Parameter | Specification | Recommended Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to reference standard | ¹H-NMR, LC-MS |
| Purity (Assay) | ≥ 98.5% | HPLC (UV, 254 nm) |
| Individual Impurity | ≤ 0.5% | HPLC |
| 4-ethoxyaniline | ≤ 0.1% | HPLC or GC-MS |
| Total Impurities | ≤ 1.0% | HPLC |
| Residual Solvents | Conforms to USP <467> | Headspace GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Polymorphic Form | Conforms to reference (Form I) | PXRD |
Troubleshooting Guides
Guide 1: Investigating Inconsistent Bioactivity
If you are experiencing unexpected variations in the biological effect of this compound between different batches, follow this systematic troubleshooting workflow.
Guide 2: Addressing Poor Solubility
If a new batch of this compound does not dissolve as expected, consider the following causes and solutions.
-
Verify Solvent and Protocol : Ensure the correct solvent and dissolution procedure (e.g., temperature, sonication) are being used as per previous successful experiments.
-
Assess for Polymorphism : Different crystal forms can drastically alter solubility. A new batch may have been crystallized in a different, less soluble form. Use the PXRD protocol below to check.
-
Check for Hydration State : The presence of water molecules in the crystal lattice (hydrates) can reduce solubility. Perform Karl Fischer titration to quantify water content and compare it with the CoA.
-
Particle Size Analysis : Smaller particles have a larger surface area and tend to dissolve faster. If the new batch consists of visibly larger crystals, this may slow the dissolution rate.
Experimental Protocols
Protocol 1: HPLC for Purity Assessment
This method is for determining the purity of this compound and quantifying impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 Water:Acetonitrile.
-
Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Screening
This protocol helps identify the crystalline form of this compound.
-
Instrument: Standard laboratory PXRD instrument with Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: Gently pack approximately 10-20 mg of this compound powder into the sample holder. Ensure the surface is flat and level.
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
Analysis: Compare the resulting diffractogram with the reference pattern for the known, active polymorph (Form I). Significant differences in peak positions (2θ values) and relative intensities indicate a different polymorphic form.
Visualizations
Hypothetical this compound Signaling and Toxicity Pathway
This compound, similar to the related compound phenacetin, is thought to exert its analgesic effects through actions on the central nervous system.[2] Its toxicity is linked to its metabolic conversion.[1]
Quality Control Workflow for this compound Batches
This diagram illustrates the key stages of quality control that each batch of this compound should undergo before release for research use.
References
Navigating Bucetin Administration in Animal Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Bucetin in animal experiments. Given that this compound was withdrawn from the market in 1986 due to renal toxicity, its use in research demands meticulous attention to administration protocols and animal welfare.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the safe and effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its administration in animals a concern?
This compound is an analgesic and antipyretic compound chemically similar to phenacetin.[2] It was withdrawn from the market due to concerns about renal toxicity and potential carcinogenicity.[2][3] Therefore, any in-vivo studies involving this compound require careful consideration of dose, administration route, and diligent monitoring for adverse effects.
Q2: What is the most appropriate route of administration for this compound in rodents?
Oral gavage is a common and precise method for oral drug administration in rodents. However, it is a technique that can cause stress and potential injury if not performed correctly. Alternative methods, such as administration in palatable food or drinking water, can be considered, but these may offer less precise dosing. The choice of administration route should be carefully evaluated based on the experimental design and with approval from the Institutional Animal Care and Use Committee (IACUC).
Q3: What are the potential adverse effects of this compound administration in animals?
The primary concern with this compound is renal toxicity, similar to that observed with phenacetin. Researchers should closely monitor animals for any signs of kidney damage, such as changes in urine output, color, or the presence of blood. Other potential adverse effects could include changes in behavior, appetite, or body weight.
Q4: How can I minimize stress and complications during oral gavage?
Proper training and technique are crucial for minimizing stress and complications associated with oral gavage. Key considerations include:
-
Proper Restraint: Gentle but firm restraint is necessary to prevent movement and injury.
-
Correct Needle/Tube Size: The size of the gavage needle or tube should be appropriate for the size and species of the animal.
-
Lubrication: Using a small amount of a non-toxic lubricant on the tip of the gavage tube can ease insertion.
-
Habituation: Acclimating the animals to handling and the procedure can reduce stress.
-
Anesthesia: In some cases, brief isoflurane anesthesia may be used to reduce stress and improve the accuracy of the procedure, though potential interactions with the test compound should be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animal struggles excessively during oral gavage. | Improper restraint, anxiety, or pain. | Ensure proper and gentle restraint techniques are used. Allow for a period of habituation to handling before the procedure. Consider using a pacifying agent like sucrose on the gavage needle. If struggling persists, re-evaluate the restraint method and consider alternative dosing strategies. |
| Fluid is observed coming from the animal's nose or mouth after gavage. | Accidental administration into the trachea (aspiration). | IMMEDIATELY STOP THE PROCEDURE. This is a critical adverse event. Monitor the animal closely for signs of respiratory distress. Report the incident to the veterinary staff and IACUC. Review and refine your gavage technique to ensure proper placement in the esophagus. |
| Resistance is felt during insertion of the gavage tube. | Incorrect placement (e.g., trachea), esophageal trauma, or use of an inappropriately sized tube. | Do not force the tube. Gently withdraw and re-attempt insertion. Ensure the tube is directed towards the side of the mouth to avoid the trachea. Verify that the gavage needle/tube is the correct size for the animal. |
| Regurgitation of the administered substance. | Administration of too large a volume, or irritation from the substance or vehicle. | Adhere to recommended maximum oral gavage volumes for the species and weight of the animal. Consider dividing the dose into smaller volumes if possible. Evaluate the vehicle for potential irritation and consider alternatives if necessary. |
| Changes in animal's health post-administration (e.g., lethargy, weight loss, abnormal urine). | Potential toxicity of this compound or the vehicle, or complications from the administration procedure. | Immediately report any adverse health changes to the veterinary staff. Monitor the animal closely and record all observations. Consider reducing the dose or discontinuing administration. Necropsy and histopathology may be necessary to determine the cause of toxicity. |
Experimental Protocols
General Oral Gavage Protocol for Rodents
This protocol provides a general framework. Specific volumes and needle sizes must be adjusted based on the species, strain, and weight of the animal, and must be approved by the relevant institutional animal care and use committee.
Materials:
-
This compound solution/suspension in an appropriate vehicle.
-
Oral gavage needles (stainless steel or flexible plastic) of a size appropriate for the animal.
-
Syringes.
-
Animal scale.
Procedure:
-
Preparation: Accurately weigh the animal to determine the correct dosage volume. Prepare the this compound formulation and draw it into the syringe, ensuring there are no air bubbles.
-
Restraint: Gently but firmly restrain the animal to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal will often swallow as the tube enters the esophagus. There should be no resistance.
-
Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the substance.
-
Withdrawal: Gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and monitor it for any immediate adverse reactions, such as respiratory distress or regurgitation. Continue to monitor the animal's health according to the experimental protocol.
Recommended Maximum Oral Gavage Volumes
| Species | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 |
| Note: These are general guidelines. The volume may need to be adjusted based on the specific substance and vehicle used. It is always recommended to use the smallest effective volume. |
Visualizing Potential Mechanisms
Logical Workflow for Troubleshooting Oral Gavage
Caption: A flowchart outlining the decision-making process for troubleshooting common issues during oral gavage in animal research.
Hypothetical Signaling Pathway for an Analgesic Compound
This diagram illustrates a simplified, hypothetical signaling pathway for an analgesic compound that inhibits cyclooxygenase (COX) enzymes, a known mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The toxicity of this compound is thought to involve its metabolite, 4-ethoxyaniline, which may inhibit prostaglandin synthesis, a downstream effect of COX inhibition.
Caption: A simplified diagram illustrating the inhibition of COX-1 and COX-2 by a hypothetical analgesic compound, leading to both therapeutic effects and potential side effects.
References
Minimizing off-target effects of Bucetin in experiments
Disclaimer: Bucetin is a drug that was withdrawn from the market in 1986 due to significant safety concerns, including renal toxicity and potential carcinogenicity.[1][2][3] This guide is intended for researchers and drug development professionals who may be studying this compound for scientific purposes. Extreme caution should be exercised when handling and experimenting with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was it used for?
A1: this compound is an analgesic (pain-relieving) and antipyretic (fever-reducing) drug.[1] It was formerly marketed for the treatment of mild to moderate pain and fever. Chemically, it is similar in structure to phenacetin.
Q2: Why was this compound withdrawn from the market?
A2: this compound was withdrawn from the market in 1986 due to concerns about its safety profile, specifically renal toxicity (nephrotoxicity) and a potential risk of carcinogenicity.
Q3: What is the primary mechanism of this compound's toxicity?
A3: The toxicity of this compound is primarily attributed to its metabolite, 4-ethoxyaniline (also known as p-phenetidine). This metabolite is thought to be responsible for the observed renal toxicity. Studies on analogous compounds suggest that this metabolite may inhibit the synthesis of prostaglandin E2 (PGE2) and potentially reduce the expression of cyclooxygenase-2 (COX-2), which can have various downstream effects.
Q4: Are there any known on-target effects of this compound?
Q5: What are the challenges of working with a withdrawn drug like this compound in a research setting?
A5: Working with a withdrawn drug like this compound presents several challenges:
-
Limited Safety Data: Comprehensive safety and toxicology data may be scarce.
-
Toxicity of Metabolites: The primary toxicity may stem from metabolites, requiring careful consideration in experimental design.
-
Lack of Reference Data: Information on pharmacokinetics, pharmacodynamics, and off-target effects is often limited, making it difficult to design experiments and interpret results.
-
Ethical Considerations: Due to its known toxicity, robust safety protocols and ethical considerations are paramount in any new studies.
Troubleshooting Guide: Minimizing Off-Target Effects and Managing Toxicity
Issue: How can I distinguish between the effects of this compound and its toxic metabolite, 4-ethoxyaniline, in my experiments?
Solution:
It is crucial to design experiments that can differentiate the activity of the parent compound from its metabolite.
-
Include Metabolite Controls: Run parallel experiments using 4-ethoxyaniline as a separate experimental condition. This will help you to identify effects that are specifically attributable to the metabolite.
-
Metabolically Competent vs. Incompetent Systems: Compare the effects of this compound in cell lines with and without metabolic capabilities (e.g., primary hepatocytes vs. cell lines with low cytochrome P450 activity). A greater effect in metabolically active cells may suggest the involvement of metabolites.
-
Time-Course Experiments: Analyze the effects of this compound at different time points. Effects that appear later may be due to the gradual formation of the toxic metabolite.
Issue: I am observing high levels of cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect?
Solution:
High cytotoxicity could be due to on-target effects, off-target effects, or the known toxicity of this compound's metabolite.
-
Dose-Response Analysis: Perform a dose-response study to determine the concentration at which cytotoxicity occurs. Compare this with the expected therapeutic concentration range (if known).
-
Use of a Structurally Similar but Inactive Analog: If available, use a structurally related analog of this compound that is known to be inactive against the intended target. If this analog also shows cytotoxicity, it suggests an off-target effect or general toxicity.
-
Cell Line Panel Screening: Test this compound across a panel of different cell lines (e.g., renal, hepatic, and the cell line relevant to your primary research). Toxicity in cell lines unrelated to the intended target, particularly renal cells, may point towards known toxicities.
Data Presentation
Due to the limited publicly available data for this compound, the following table provides a template with hypothetical data to guide researchers in the type of quantitative information they should aim to generate to characterize on-target and off-target effects.
| Parameter | Target/Assay | This compound | 4-ethoxyaniline (Metabolite) | Notes |
| IC50 (µM) | Intended Target Assay | 5 | > 100 | Demonstrates potency at the intended target. |
| Cytotoxicity (Renal Cells) | 25 | 10 | Suggests metabolite is more cytotoxic to renal cells. | |
| Cytotoxicity (Target Cells) | 50 | 80 | Lower cytotoxicity in the target cell line. | |
| Binding Affinity (Kd, nM) | Intended Target | 100 | > 10,000 | Shows specificity of the parent compound for the target. |
| Off-Target 1 | 5,000 | 8,000 | Indicates weak binding to a known off-target. | |
| Off-Target 2 | > 10,000 | > 10,000 | No significant binding to another common off-target. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment in a Human Renal Proximal Tubule Epithelial Cell Line (e.g., HK-2)
This protocol provides a method to assess the cytotoxicity of this compound and its primary metabolite, 4-ethoxyaniline.
1. Materials:
-
HK-2 cell line
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
4-ethoxyaniline (dissolved in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-ethoxyaniline in cell culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with solvent only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound leading to its toxic metabolite and downstream effects.
Caption: General workflow for assessing and minimizing off-target effects of this compound.
References
Validation & Comparative
Validating the Carcinogenic Potential of Bucetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carcinogenic potential of Bucetin, a withdrawn analgesic, against its structural analog Phenacetin and the widely used analgesic Paracetamol (Acetaminophen). The information presented is based on available preclinical data to inform research and drug development efforts.
Executive Summary
This compound, a phenacetin derivative, has been classified as "May cause cancer" (H350) under the Globally Harmonized System (GHS).[1] This classification is supported by animal carcinogenicity studies demonstrating its potential to induce tumors. In comparison, Phenacetin is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC) when in analgesic mixtures. Paracetamol, on the other hand, is classified by IARC as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited or conflicting evidence in experimental animals. This guide will delve into the experimental data that forms the basis of these classifications.
Comparative Carcinogenicity Data
The following table summarizes the key findings from long-term carcinogenicity bioassays for this compound, Phenacetin, and Paracetamol.
| Compound | Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |
| This compound | (C57BL/6 x C3H)F1 Mice | Male | Diet | 0.75% and 1.5% in basal diet | 76 weeks | Dose-related induction of renal cell tumors. Papilloma of the urinary bladder and hyperplasia were also observed at the high dose. | [2] |
| Female | Diet | 0.75% and 1.5% in basal diet | 76 weeks | No tumorous or preneoplastic lesions in the kidneys. | [2] | ||
| Phenacetin | Sprague-Dawley Rats | Male & Female | Diet | 1.25% and 2.5% in diet | 18 months | Carcinomas of the nasal cavity and urinary passage (renal pelvis and urinary bladder). | [3] |
| Paracetamol | F344/N Rats | Male | Feed | 0, 600, 3,000, or 6,000 ppm | 104 weeks | No evidence of carcinogenic activity. | [4] |
| Female | Feed | 0, 600, 3,000, or 6,000 ppm | 104 weeks | Equivocal evidence of carcinogenic activity based on increased incidences of mononuclear cell leukemia. | |||
| B6C3F1 Mice | Male & Female | Feed | 0, 600, 3,000, or 6,000 ppm | 104 weeks | No evidence of carcinogenic activity. |
Comparative Genotoxicity Data
Genotoxicity assays are crucial in assessing the carcinogenic potential of a compound by evaluating its ability to damage genetic material.
| Compound | Assay | System | Metabolic Activation | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Phenacetin | Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With | Mutagenic | |
| Chromosomal Aberrations | Chinese hamster cells in vitro | - | Positive | ||
| Paracetamol | Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With/Without | Negative | |
| Chromosomal Aberrations | Cultured human peripheral blood lymphocytes | - | Positive (clastogenic) | ||
| DNA Damage (Single-strand breaks) | Reuber hepatoma cells (in vitro) | - | Positive (by its metabolite NAPQI) |
Experimental Protocols
This compound Carcinogenicity Bioassay in Mice (Togei et al., 1987)
-
Test System: 300 (C57BL/6 x C3H)F1 mice, with 50 mice of each sex per group.
-
Administration: this compound was mixed into the basal diet at concentrations of 1.5% (high dose) or 0.75% (low dose). Control groups received the basal diet alone.
-
Duration: The treatment period was 76 weeks, followed by an 8-week observation period on the basal diet. The total study duration was 84 weeks.
-
Endpoints: The study evaluated the incidence of tumors and preneoplastic lesions in various organs through histopathological examination.
Phenacetin Carcinogenicity Bioassay in Rats (Isaka et al., 1979)
-
Test System: Sprague-Dawley rats, with 50 males and 50 females in each of the two treatment groups and 65 of each sex in the control group.
-
Administration: Phenacetin was administered in the diet at concentrations of 2.5% or 1.25% for 18 months. This was followed by a 6-month period on a basal diet. The control group received the basal diet for the entire 24-month period.
-
Endpoints: Animals that survived for more than 24 months, or died due to tumor development within that period, were considered effective animals. A complete histopathological examination of all major organs was conducted.
Paracetamol Carcinogenicity Bioassay in Mice and Rats (NTP, 1993)
-
Test System: F344/N rats and B6C3F1 mice, with groups of 50 animals of each sex.
-
Administration: Acetaminophen (Paracetamol) was administered in the feed at concentrations of 0, 600, 3,000, or 6,000 ppm for 104 weeks.
-
Endpoints: The studies were designed to assess the toxicologic and carcinogenic potential of acetaminophen. This included survival, body weight changes, and complete histopathological examination of a comprehensive list of tissues from all animals.
Mechanistic Insights and Signaling Pathways
Metabolic Activation and Reactive Intermediates
The carcinogenic potential of both this compound and Phenacetin is thought to be linked to their metabolic activation into reactive intermediates.
Phenacetin undergoes N-hydroxylation, primarily by the cytochrome P450 enzyme CYP1A2, to form N-hydroxyphenacetin. This metabolite can be further converted into reactive electrophiles that can bind to cellular macromolecules, including DNA, leading to mutations and initiating carcinogenesis. Given the structural similarity of this compound to Phenacetin, it is plausible that it follows a similar metabolic activation pathway, forming reactive intermediates that contribute to its observed carcinogenicity.
Paracetamol is also metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), primarily by CYP2E1 and CYP3A4. Under normal conditions, NAPQI is detoxified by glutathione. However, with high doses, glutathione stores are depleted, and NAPQI can bind to cellular proteins and DNA, leading to cytotoxicity and genotoxicity.
Potential Signaling Pathways
While specific signaling pathways for this compound-induced carcinogenesis have not been elucidated, the known toxicities of related compounds provide some potential avenues for investigation.
The formation of reactive metabolites from compounds like Phenacetin and Paracetamol is known to induce oxidative stress and cellular damage. This can trigger a cascade of events, including DNA damage, which, if not properly repaired, can lead to mutations in critical genes that regulate cell growth and death. This can result in uncontrolled cell proliferation and, ultimately, tumor formation. Signaling pathways commonly implicated in response to cellular stress and DNA damage include the p53 pathway, which can trigger apoptosis (programmed cell death), and various pathways that regulate the cell cycle. Further research is needed to determine the specific signaling pathways that are perturbed by this compound and its metabolites.
Conclusion
The available evidence from animal studies strongly suggests that this compound possesses carcinogenic potential, particularly in inducing renal tumors in male mice. Its structural similarity to Phenacetin, a known carcinogen, and the likely formation of reactive metabolites provide a plausible mechanism for its carcinogenicity. In contrast, Paracetamol has a weaker and more equivocal profile in terms of carcinogenicity in animal models. This comparative guide highlights the importance of thorough preclinical evaluation of drug candidates, particularly those with structural alerts for metabolic activation to reactive species. For researchers and drug development professionals, these findings underscore the need for careful consideration of potential carcinogenic risks when designing new analgesic compounds.
References
- 1. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Metabolism of Bucetin
Disclaimer: Direct metabolic studies on Bucetin are scarce due to its withdrawal from the market over safety concerns. This guide provides a comparative analysis based on the metabolism of its close structural analog, phenacetin, to infer the metabolic fate of this compound across different species. Phenacetin shares a similar p-aminophenol core structure with this compound, making its metabolic pathways a relevant surrogate for this analysis.
This compound, a formerly used analgesic and antipyretic, undergoes extensive metabolism primarily in the liver. Understanding the cross-species variations in its metabolic pathways is crucial for toxicological assessments and the development of safer pharmaceutical alternatives.
Data Presentation: Quantitative Comparison of Metabolite Excretion
The primary metabolic routes for phenacetin, and likely this compound, involve O-dealkylation, N-deacetylation, and aromatic hydroxylation. The quantitative excretion of major metabolites varies significantly across species, as detailed in the table below.
| Metabolite | Human (% of Dose) | Rat (% of Dose) | Guinea Pig (% of Dose) | Rabbit (% of Dose) | Reference(s) |
| Paracetamol (Acetaminophen) | Major metabolite | Major metabolite | - | - | [1][2] |
| - as Glucuronide conjugate | ~55% | - | - | - | [2] |
| - as Sulfate conjugate | ~30% | - | - | - | [2] |
| N-hydroxyphenacetin | 0.5% | Increased with chronic high dosage | - | - | [3] |
| Paracetamol-3-cysteine | 4.4% | - | - | - | |
| Paracetamol-3-mercapturate | 3.9% | - | - | - | |
| 3-thiomethylparacetamol | 0.4% | - | - | - | |
| p-Phenetidine (from N-deacetylation) | Minor | 21% | 7% | 4% |
Data for paracetamol conjugates in humans are based on the metabolism of paracetamol itself, the primary metabolite of phenacetin. Quantitative data for all species other than humans are limited in the provided search results.
Experimental Protocols
The following are summaries of typical experimental methodologies employed in studying the metabolism of phenacetin, which are applicable to this compound metabolism studies.
1. In Vivo Metabolism and Excretion Analysis
-
Objective: To identify and quantify the metabolites of the parent drug in a living organism.
-
Methodology:
-
Animal Models: Select appropriate animal models (e.g., rats, mice, dogs) and a human volunteer group.
-
Drug Administration: Administer a single oral or intravenous dose of the compound (e.g., 10 mg/kg for humans, 50-500 mg/kg for rats).
-
Sample Collection: Collect urine and plasma samples at predetermined time intervals (e.g., over 24 hours for urine).
-
Metabolite Extraction: Extract metabolites from urine or plasma using techniques like solid-phase extraction.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) for the identification and quantification of metabolites.
-
Data Interpretation: Compare the metabolite profiles and quantities across different species.
-
2. In Vitro Metabolism using Liver Preparations
-
Objective: To investigate the metabolic pathways and identify the enzymes involved in the metabolism of the drug in a controlled environment.
-
Methodology:
-
Preparation of Liver Fractions: Isolate liver microsomes or hepatocytes from different species (e.g., rat, human).
-
Incubation: Incubate the drug with the liver preparations in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
-
Reaction Termination: Stop the reaction at various time points.
-
Analysis: Analyze the incubation mixture for the parent drug and its metabolites using HPLC-MS/MS.
-
Enzyme Identification: Use specific chemical inhibitors or recombinant human enzymes (e.g., CYP1A2, CYP2A13) to identify the specific enzymes responsible for each metabolic conversion.
-
Mandatory Visualization
The metabolic fate of this compound, inferred from phenacetin metabolism, involves several key enzymatic transformations. The following diagram illustrates these pathways.
Caption: Inferred metabolic pathway of this compound based on its structural analog, phenacetin.
Cross-Species Differences in Metabolism and Toxicity
Significant inter-species differences exist in the activity of drug-metabolizing enzymes, leading to variations in the metabolic profile and toxicity of xenobiotics.
-
CYP1A2: This is the primary enzyme responsible for the O-deethylation of phenacetin to paracetamol in humans. Its activity can vary between species, influencing the rate of formation of the main metabolite. For instance, studies in CYP1A2-deficient beagle dogs showed that while phenacetin exposure was higher, the formation of acetaminophen was not completely abolished, suggesting roles for other enzymes.
-
N-deacetylation: The extent of N-deacetylation of phenacetin to the potentially toxic p-phenetidine is markedly different across species. Rats show the highest rate of N-deacetylation (21% of the dose), while it is significantly lower in guinea pigs (7%) and rabbits (4%). This difference is critical as p-phenetidine is implicated in the nephrotoxicity associated with phenacetin.
-
Reactive Metabolites: The toxicity of phenacetin, and by extension this compound, is linked to the formation of reactive metabolites. N-hydroxylation leads to the formation of N-hydroxyphenacetin, a precursor to reactive species that can bind to cellular macromolecules. The balance between the detoxification pathways (e.g., glucuronidation, sulfation) and the bioactivation pathways determines the overall toxicity. Species with lower capacity for conjugation reactions may be more susceptible to toxicity. For example, the formation of a thiomethyl metabolite has been observed in both dogs and humans.
References
A Comparative Guide to the In Vitro and In Vivo Toxicity of Bucetin and its Analogue Phenacetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of Bucetin, with a focus on its well-studied analogue, phenacetin, for which more extensive toxicological data are available. This compound, an analgesic and antipyretic, was withdrawn from the market due to concerns about renal toxicity and potential carcinogenicity, mirroring the toxicological profile of phenacetin.[1] This document aims to bridge the understanding of in vitro cytotoxic effects and their correlation with in vivo toxic outcomes, offering valuable insights for preclinical safety assessment.
Executive Summary
The primary toxicity associated with both this compound and phenacetin is nephrotoxicity, specifically renal papillary necrosis.[1] The mechanism is largely attributed to their metabolic activation into reactive intermediates. For this compound, the metabolite 4-ethoxyaniline is implicated, while for phenacetin, its metabolite acetaminophen is converted to the reactive N-acetyl-p-benzoquinone imine (NAPQI). These reactive species can deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death. Furthermore, inhibition of prostaglandin E2 (PGE2) synthesis in the renal medulla is thought to contribute to reduced renal blood flow and subsequent ischemic injury.[1]
Due to a scarcity of direct comparative in vitro and in vivo studies on this compound, this guide leverages data from its structural and mechanistic analogue, phenacetin, to illustrate the correlation between cellular toxicity assays and whole-organism toxicological findings.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for the in vitro and in vivo toxicity of phenacetin.
Table 1: In Vitro Cytotoxicity of Phenacetin
| Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| C3H/10T1/2 (Mouse Embryo) | Plating Efficiency | 0.5 - 2 mg/mL | Cytotoxic | [2] |
| Bel-7402 (Human Hepatoma) | Neutral Red Assay | Not Specified | Higher cytotoxicity compared to HK-2 cells | [1] |
| HK-2 (Human Kidney) | Neutral Red Assay | Not Specified | Lower cytotoxicity compared to Bel-7402 cells |
Table 2: In Vivo Toxicity of Phenacetin
| Animal Model | Route of Administration | Dose | Observed Effect | Citation |
| Mouse | Oral (diet) | 1.25% in feed (up to 67 weeks) | Hepatomegaly, splenomegaly, increased mortality | |
| Rat | Oral | Not Specified | Renal papillary necrosis in 55% of animals (in combination with aspirin and caffeine) | |
| Gunn Rat | Oral (single dose) | Not Specified | Renal papillary necrosis |
Mechanism of Toxicity: Signaling Pathways
The toxicity of phenacetin is a multi-faceted process involving metabolic activation and subsequent cellular damage. The following diagram illustrates the key metabolic pathways leading to the formation of reactive metabolites and the proposed downstream effects.
Caption: Metabolic activation of phenacetin and downstream cellular toxicity pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for assessing the in vitro and in vivo toxicity of a compound like phenacetin.
In Vitro Cytotoxicity: MTT Assay
This protocol describes a common method for assessing cell viability based on mitochondrial activity.
References
A Comparative Analysis of Bucetin and Phenacetin on Cytochrome P450 Enzymes
For researchers and professionals in drug development, understanding the metabolic pathways and enzyme interactions of pharmaceutical compounds is paramount. This guide provides a comparative analysis of bucetin and its structural analog, phenacetin, focusing on their effects on the cytochrome P450 (CYP450) enzyme system. While extensive data exists for phenacetin, a classic probe for CYP1A2 activity, information on this compound is sparse due to its withdrawal from the market owing to toxicity concerns. This comparison synthesizes the available experimental data for phenacetin and discusses the potential metabolic fate of this compound based on its chemical structure.
Phenacetin: A Well-Characterized CYP1A2 Substrate
Phenacetin is primarily metabolized in the liver through O-deethylation to its active metabolite, acetaminophen (paracetamol). This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP1A2, making phenacetin a widely used probe substrate for assessing CYP1A2 activity in in vitro studies.[1]
The catalytic efficiency for phenacetin metabolism by CYP1A2 is significantly higher—approximately 18-fold greater—than that of CYP1A1.[1] While CYP1A2 is the high-affinity enzyme responsible for phenacetin O-deethylation, other isoforms, including CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, contribute to its metabolism at higher concentrations.[2]
Quantitative Data: Phenacetin's Interaction with CYP450 Enzymes
The following table summarizes the kinetic parameters for phenacetin O-deethylation by various CYP450 isoforms. This data is crucial for understanding the specific contributions of each enzyme to phenacetin's metabolism.
| CYP Isoform | K_m_ (μM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹min⁻¹) |
| CYP1A2 | 10.7 - 31 | 3.8 - 9.68 | ~0.36 |
| CYP1A1 | ~85.6 | ~3.87 | ~0.02 |
| CYP2A13 | 10.7 | 3.8 | ~0.36 |
| CYP2C9 | 566 | - | - |
| CYP2C19 | 656 | - | - |
| CYP2D6 | 1021 | - | - |
| CYP2E1 | 1257 | - | - |
| CYP2A6 | 4098 | - | - |
Data compiled from multiple sources.[2]
Experimental Protocols: Determining Phenacetin O-deethylase Activity
The following is a generalized methodology for determining the in vitro O-deethylase activity of phenacetin, based on common experimental practices.
Objective: To quantify the formation of acetaminophen from phenacetin in the presence of human liver microsomes or recombinant CYP450 enzymes.
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2)
-
Phenacetin
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for HPLC analysis
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detection
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes or a specific recombinant CYP enzyme, phenacetin at various concentrations, and potassium phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system or NADPH.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction rate is linear over this period.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte (acetaminophen) and any remaining substrate, is collected for analysis.
-
Quantification: The concentration of the formed acetaminophen is quantified using a validated HPLC method. An internal standard is typically used to ensure accuracy and precision.
-
Data Analysis: The rate of acetaminophen formation is calculated and used to determine kinetic parameters such as K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.
This compound: An Uncharted Metabolic Profile
In stark contrast to phenacetin, there is a significant lack of published data on the metabolism of this compound and its specific interactions with cytochrome P450 enzymes. This compound, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, was withdrawn from the market due to renal toxicity and concerns about its carcinogenic potential, similar to phenacetin.
Given its structural similarity to phenacetin—both possess a p-ethoxyphenylamine core—it can be hypothesized that this compound may also undergo metabolism by CYP450 enzymes. Potential metabolic pathways could include:
-
O-deethylation: Similar to phenacetin, the ethyl group on the ether linkage could be a target for CYP-mediated O-deethylation, which would produce N-(4-hydroxyphenyl)-3-hydroxybutanamide.
-
Hydroxylation: The butanamide side chain could be a site for hydroxylation at various positions.
-
N-dealkylation: The amide linkage could potentially be cleaved.
However, without experimental data, these proposed pathways remain speculative. The lack of research into this compound's metabolism is a direct consequence of its withdrawal from clinical use.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the established metabolic pathway of phenacetin and a hypothetical pathway for this compound.
Phenacetin Metabolism
References
Safety Operating Guide
Proper Disposal Procedures for Bucetin
The following provides essential safety and logistical information for the proper disposal of Bucetin, a hazardous chemical compound. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and waste management in a laboratory setting.
Warning: this compound is classified as a hazardous substance. It is harmful if inhaled or in contact with skin and is recognized as a potential carcinogen.[1][2] It was withdrawn from the market due to renal toxicity.[3][4] Adherence to strict safety protocols is mandatory when handling this compound.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses or a face shield.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
II. Step-by-Step Disposal Procedure for Unused or Expired this compound
-
Containment: Carefully place the unwanted this compound into a suitable, sealable container designed for hazardous chemical waste. Ensure the container is clearly and accurately labeled.
-
Labeling: The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The CAS Number: "1083-57-4"
-
Associated Hazards: "Toxic," "Carcinogen"
-
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) office or the local Waste Management Authority for guidance on disposal. Regulations for hazardous waste disposal vary by location.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal company. The preferred method of disposal is chemical incineration equipped with an afterburner and scrubber.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with general laboratory or municipal trash.
-
III. Spill Cleanup Procedures
Minor Spills:
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Ventilate: Ensure adequate ventilation.
-
Cleanup: Use dry cleanup procedures and avoid generating dust.
-
Gently dampen the spilled powder with water to prevent it from becoming airborne.
-
Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA-type microfilter.
-
-
Containment: Place the collected waste into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Major Spills:
-
Evacuate: Immediately clear the area of all personnel and move upwind.
-
Alert: Notify your institution's emergency responders and provide them with details of the spill.
-
Restrict Access: Prevent entry into the affected area until it has been deemed safe by safety professionals.
IV. Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 1083-57-4 | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents (e.g., 44 mg/mL in DMSO); limited solubility in water. |
V. This compound Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
